Product packaging for Zabofloxacin hydrochloride(Cat. No.:CAS No. 623574-00-5)

Zabofloxacin hydrochloride

Cat. No.: B611920
CAS No.: 623574-00-5
M. Wt: 437.9 g/mol
InChI Key: IFPBSRFVNPCZMK-UHFFFAOYSA-N
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Description

Zabofloxacin, also known as DW-224;  DW-224a;  PB-101, is DNA topoisomerase IV inhibitor potentially for the treatment of chronic obstructive pulmonary disease. Zabofloxacin shows activity for multidrug-resistant infections due to Gram-positive bacteria. Zabofloxacin has a broad spectrum of antimicrobial activity, which is especially potent against Gram-positive bacteria.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClFN5O4 B611920 Zabofloxacin hydrochloride CAS No. 623574-00-5

Properties

CAS No.

623574-00-5

Molecular Formula

C19H21ClFN5O4

Molecular Weight

437.9 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H

InChI Key

IFPBSRFVNPCZMK-UHFFFAOYSA-N

Isomeric SMILES

CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl

Canonical SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DW-224;  DW 224;  DW224;  DW-224a;  PB-101;  Zabofloxacin

Origin of Product

United States

Foundational & Exploratory

Zabofloxacin hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Zabofloxacin Hydrochloride

Introduction

This compound is a novel, fourth-generation fluoroquinolone antibiotic characterized by its potent and broad-spectrum antibacterial activity.[1][2] Marketed under various trade names, it belongs to the fluoronaphthyridone class and has demonstrated significant efficacy against a wide range of bacterial pathogens, particularly those responsible for respiratory tract infections.[2][3] Its development has been driven by the need for effective treatments against infections caused by multidrug-resistant bacteria, including penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][4] This guide provides a detailed examination of the molecular mechanism of action of Zabofloxacin, its antibacterial potency, associated resistance mechanisms, and the key experimental protocols used for its evaluation.

Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

The primary antibacterial effect of this compound is achieved through the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial survival as they manage the topological state of DNA, a process vital for DNA replication, transcription, repair, and recombination.[1][5][6]

  • DNA Gyrase (Topoisomerase II) : This enzyme is responsible for introducing negative supercoils into the bacterial DNA.[1][7] This process is crucial for relaxing positive supercoils that accumulate ahead of the replication fork, thereby allowing DNA replication and transcription to proceed.[1][6]

  • Topoisomerase IV : The primary role of topoisomerase IV is the decatenation, or separation, of interlinked daughter DNA molecules following replication.[1][8] Its inhibition prevents the proper segregation of chromosomes into daughter cells, ultimately halting cell division.[1]

Zabofloxacin exerts its bactericidal effect by binding to and stabilizing the transient enzyme-DNA complexes, known as cleavable complexes.[1][5][8] This action traps the enzymes on the DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[1][8] These breaks block the progression of the DNA replication apparatus, trigger the SOS response, and ultimately lead to rapid bacterial cell death.[5][8] This dual-targeting mechanism is a hallmark of newer-generation fluoroquinolones and contributes to their enhanced potency and broad spectrum of activity.[2][9]

Zabofloxacin_Mechanism_of_Action Core Mechanism of Action of Zabofloxacin cluster_cell Bacterial Cell cluster_dna_process DNA Replication & Segregation ZAB Zabofloxacin Gyrase DNA Gyrase ZAB->Gyrase Inhibits TopoIV Topoisomerase IV ZAB->TopoIV Inhibits Complex Stabilized Ternary Complex (Zabofloxacin-Enzyme-DNA) ZAB->Complex DNA Bacterial DNA Gyrase->DNA Supercoiling Gyrase->Complex TopoIV->DNA Decatenation TopoIV->Complex Breaks Double-Strand DNA Breaks Complex->Breaks Causes Death Bacterial Cell Death Breaks->Death Leads to Resistance_Mechanisms Bacterial Resistance Mechanisms to Zabofloxacin cluster_logic Resistance Pathways Start Zabofloxacin Exposure Mutation Mutation in QRDR (gyrA, parC genes) Start->Mutation Selective Pressure Efflux Overexpression of Efflux Pumps Start->Efflux Selective Pressure ReducedBinding Reduced Drug Binding to Target Enzymes Mutation->ReducedBinding ReducedConc Decreased Intracellular Drug Concentration Efflux->ReducedConc Outcome Reduced Efficacy & Bacterial Survival ReducedBinding->Outcome ReducedConc->Outcome In_Vivo_Workflow Workflow for In Vivo Murine Systemic Infection Model cluster_workflow Workflow for In Vivo Murine Systemic Infection Model Start Select Pathogen Strain (e.g., S. pneumoniae) Inoculum Prepare & Standardize Bacterial Inoculum Start->Inoculum Challenge Challenge Mice with Lethal Dose (IP Injection) Inoculum->Challenge Grouping Divide Mice into Groups (Control & Treatment Doses) Challenge->Grouping Treatment Administer Drug Orally (e.g., 1 & 4 hrs post-infection) Grouping->Treatment Observation Observe Mortality for 7 Days Treatment->Observation Calculation Calculate ED50 (Probit Method) Observation->Calculation End Determine In Vivo Efficacy Calculation->End

References

In Vitro Activity of Zabofloxacin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin, a novel fluoronaphthyridone antibiotic, demonstrates potent in vitro activity against a broad spectrum of clinically significant pathogens. As a fourth-generation fluoroquinolone, its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This dual-targeting mechanism contributes to its enhanced potency, particularly against Gram-positive organisms, and may lower the propensity for resistance development compared to earlier-generation fluoroquinolones.[1] This technical guide provides an in-depth overview of the in vitro activity of Zabofloxacin hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action

Zabofloxacin exerts its bactericidal effects by disrupting essential DNA processes within the bacterial cell. It targets and inhibits two key type II topoisomerase enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a critical step for the initiation of DNA replication and transcription. Zabofloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

  • Topoisomerase IV: This enzyme plays a crucial role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Zabofloxacin prevents the proper segregation of newly replicated DNA into daughter cells, thereby halting cell division and leading to cell death.[1]

The enhanced activity of Zabofloxacin against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, is attributed to structural modifications that improve its binding affinity to these target enzymes.[1]

Zabofloxacin_Mechanism_of_Action cluster_zabofloxacin This compound cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Transcription cluster_cell_division Cell Division Zabofloxacin Zabofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Zabofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Zabofloxacin->Topoisomerase_IV Inhibits DNA_Supercoiling Negative Supercoiling of DNA DNA_Gyrase->DNA_Supercoiling Catalyzes Bacterial_Cell_Death Bacterial Cell Death DNA Replication &\nTranscription Continues DNA Replication & Transcription Continues DNA_Supercoiling->DNA Replication &\nTranscription Continues Chromosome_Segregation Decatenation of Daughter Chromosomes Topoisomerase_IV->Chromosome_Segregation Catalyzes Cell Division Completes Cell Division Completes Chromosome_Segregation->Cell Division Completes DNA Replication &\nTranscription Halted DNA Replication & Transcription Halted DNA_Gyrase_Inhibited->DNA Replication &\nTranscription Halted Cell Division Arrested Cell Division Arrested Topoisomerase_IV_Inhibited->Cell Division Arrested DNA Replication &\nTranscription Halted->Bacterial_Cell_Death Cell Division Arrested->Bacterial_Cell_Death

Mechanism of action of this compound.

Quantitative In Vitro Activity

The in vitro potency of Zabofloxacin has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).

Gram-Positive Aerobes
Organism (Number of Isolates)DrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae
Penicillin-Susceptible (84)Zabofloxacin--0.03[2]
Ciprofloxacin--2[2]
Moxifloxacin--0.25[2]
Gemifloxacin--0.03[2]
Penicillin-Resistant (84)Zabofloxacin--0.03[2]
Quinolone-Resistant (22)Zabofloxacin0.06 - 20.251.0[2]
Ciprofloxacin4 - 64-64.0[2]
Moxifloxacin4 - 8-8.0[2]
Gemifloxacin0.06 - 2-1.0[2]
Staphylococcus aureus (MRSA)
(116)Zabofloxacin-0.252[3]
Ciprofloxacin-864[3]
Levofloxacin-416[3]
Moxifloxacin-0.58[3]
Gram-Negative Aerobes

Data for a broad range of Gram-negative aerobes is limited in the reviewed literature. Zabofloxacin has shown activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis.

Anaerobic Bacteria

Specific MIC data for Zabofloxacin against a comprehensive panel of anaerobic bacteria were not available in the reviewed literature. Generally, newer fluoroquinolones have shown improved activity against some anaerobes compared to older agents.

Experimental Protocols

The determination of in vitro activity of this compound is primarily conducted using standardized broth microdilution or agar dilution methods, following guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

1. Preparation of Antimicrobial Solutions:

  • This compound is dissolved in a suitable solvent (e.g., sterile distilled water or a buffer solution) to create a stock solution of a known concentration.
  • Serial two-fold dilutions of the stock solution are prepared in a sterile liquid growth medium, such as Mueller-Hinton Broth (MHB), to achieve a range of desired concentrations.

2. Inoculum Preparation:

  • The bacterial isolate to be tested is grown on a suitable agar medium to obtain a pure culture.
  • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

  • The prepared antimicrobial dilutions are dispensed into the wells of a 96-well microtiter plate.
  • Each well is inoculated with the standardized bacterial suspension.
  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
  • The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

4. MIC Determination:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of Zabofloxacin that completely inhibits visible growth of the organism.

start [label="Start: Receive Bacterial Isolate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_culture [label="1. Obtain Pure Culture\n(Streak on Agar Plate)"]; mcfarland [label="2. Prepare Standardized Inoculum\n(0.5 McFarland Standard)"]; dilute_inoculum [label="3. Dilute Inoculum to\nFinal Concentration"]; prepare_antibiotic [label="4. Prepare Serial Dilutions\nof Zabofloxacin"]; dispense_plate [label="5. Dispense Antibiotic Dilutions\ninto 96-Well Plate"]; inoculate_plate [label="6. Inoculate Wells with\nBacterial Suspension"]; incubate [label="7. Incubate Plate\n(35-37°C, 16-20h)"]; read_mic [label="8. Read MIC\n(Lowest Concentration with No Growth)"]; end [label="End: Report MIC Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> pure_culture; pure_culture -> mcfarland; mcfarland -> dilute_inoculum; dilute_inoculum -> inoculate_plate; prepare_antibiotic -> dispense_plate; dispense_plate -> inoculate_plate; inoculate_plate -> incubate; incubate -> read_mic; read_mic -> end; }

Workflow for Broth Microdilution Susceptibility Testing.
Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

1. Preparation of Antimicrobial-Containing Agar Plates:

  • Serial two-fold dilutions of this compound are prepared.
  • Each dilution is added to molten agar medium (e.g., Mueller-Hinton Agar) at a temperature of 45-50°C and mixed thoroughly.
  • The agar is then poured into sterile petri dishes and allowed to solidify.
  • A control plate containing no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method.

3. Inoculation and Incubation:

  • The standardized bacterial suspension is spotted onto the surface of the agar plates using a multipoint inoculator or a calibrated loop.
  • The plates are allowed to dry before being inverted for incubation at 35-37°C for 16-20 hours.

4. MIC Determination:

  • After incubation, the plates are examined for bacterial growth at the inoculation spots.
  • The MIC is the lowest concentration of Zabofloxacin that prevents the growth of more than one colony or a fine film of growth.

Conclusion

This compound exhibits potent in vitro activity against a range of clinically important bacteria, particularly Gram-positive pathogens such as Streptococcus pneumoniae and MRSA. Its dual inhibitory action on DNA gyrase and topoisomerase IV provides a strong basis for its bactericidal effects. The standardized methodologies of broth microdilution and agar dilution are essential for the accurate determination of its in vitro potency. Further surveillance studies are warranted to continue to monitor the in vitro activity of Zabofloxacin against a broader array of contemporary clinical isolates.

References

The Pharmacokinetics of Zabofloxacin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a novel fluoroquinolone antibiotic characterized by its broad-spectrum activity against various bacterial pathogens. As with any therapeutic agent, a thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for effective and safe clinical application. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for Zabofloxacin hydrochloride, tailored for professionals in pharmaceutical research and development.

I. Quantitative Pharmacokinetic Parameters

The primary human pharmacokinetic data for this compound originates from a bioequivalence study conducted in healthy Korean male volunteers. This study compared a single oral dose of this compound (366.7 mg as Zabofloxacin) with Zabofloxacin aspartate. The key pharmacokinetic parameters are summarized in the table below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adult Males
ParameterValue (Mean ± SD)UnitCitation
Absorption
Maximum Plasma Concentration (Cmax)1889.7 ± 493.4ng/mL[1]
Time to Maximum Plasma Concentration (Tmax)0.5 - 4hours[2]
Exposure
Area Under the Plasma Concentration-Time Curve from time 0 to the last measurable concentration (AUClast)11,110 ± 2,005.0ng·h/mL[1]
Area Under the Plasma Concentration-Time Curve extrapolated to infinity (AUCinf)11,287 ± 2,012.6ng·h/mL[1]
Elimination
Half-life (t½)8 ± 1hours[2]

II. Absorption

Following oral administration, this compound is absorbed, reaching peak plasma concentrations within 0.5 to 4 hours in healthy male subjects.[2]

Effect of Food: Currently, there is no publicly available data from clinical studies on the effect of food on the pharmacokinetics of this compound.

III. Distribution

Volume of Distribution and Plasma Protein Binding: As of the latest available information, specific data on the volume of distribution and the percentage of plasma protein binding of Zabofloxacin in humans have not been published. For fluoroquinolones in general, the extent of plasma protein binding can be low to moderate.[3]

IV. Metabolism

Detailed studies on the metabolism of Zabofloxacin in humans, including the identification of specific metabolites and the cytochrome P450 (CYP) enzymes involved in its biotransformation, are not currently available in the published literature. While some fluoroquinolones are known to interact with CYP enzymes, the specific profile for Zabofloxacin remains to be elucidated.[4]

V. Excretion

Comprehensive human studies detailing the routes and percentages of Zabofloxacin excretion are not yet published. A preclinical study in rats indicated that after oral administration, approximately 8% of the dose was excreted in the bile and another 8% in the urine.[5] It is important to note that excretion patterns can differ significantly between species.

VI. Pharmacokinetics in Special Populations

Renal Impairment: There are currently no published studies evaluating the pharmacokinetics of this compound in patients with renal impairment. Since many fluoroquinolones are eliminated via the kidneys, it is plausible that dose adjustments may be necessary for patients with compromised renal function, but specific guidelines for Zabofloxacin are not available.[1][6]

Hepatic Impairment: Similarly, the impact of hepatic impairment on the pharmacokinetics of this compound has not been reported in clinical studies. For some fluoroquinolones, liver disease may alter their pharmacokinetic properties, but specific recommendations for Zabofloxacin are yet to be established.[7]

VII. Drug-Drug Interactions

Specific clinical studies investigating the drug-drug interaction potential of this compound with other medications, such as theophylline, warfarin, or digoxin, have not been published. As a member of the fluoroquinolone class, the potential for interactions should be considered, as some drugs in this class are known to inhibit CYP enzymes and interact with co-administered drugs.[4][8][9]

VIII. Experimental Protocols

Bioequivalence Study in Healthy Volunteers

Study Design: The pivotal human pharmacokinetic data for this compound was obtained from a randomized, open-label, single-dose, two-way crossover study.[1]

Subjects: The study enrolled healthy Korean male volunteers.[1]

Dosing: A single oral dose of a 400 mg this compound capsule (equivalent to 366.7 mg of Zabofloxacin) was administered.[1]

Sample Collection and Analysis: Blood samples were collected at predetermined time points following drug administration. Plasma concentrations of Zabofloxacin were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Pharmacokinetic Analysis: The maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from dosing to the last measurable concentration (AUClast), and the AUC extrapolated to infinity (AUCinf) were determined from the plasma concentration-time profiles.[1]

Preclinical Pharmacokinetic Study in Rats

Study Design: The study in rats involved both intravenous and oral administration of Zabofloxacin at a dose of 20 mg/kg to assess bioavailability and excretion.[5]

Sample Collection and Analysis: Plasma, bile, and urine samples were collected. Zabofloxacin concentrations were determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[5]

IX. Visualizations

Experimental Workflow for Human Pharmacokinetic Study

G cluster_enrollment Subject Enrollment cluster_study_period_1 Period 1 cluster_study_period_2 Period 2 cluster_analysis Sample and Data Analysis start Screening of Healthy Korean Male Volunteers dose1 Administer Single Oral Dose of Zabofloxacin HCl (366.7 mg) start->dose1 sampling1 Serial Blood Sampling dose1->sampling1 washout Washout Period sampling1->washout centrifugation Plasma Separation (Centrifugation) sampling1->centrifugation dose2 Administer Single Oral Dose of Zabofloxacin Aspartate (366.5 mg) washout->dose2 sampling2 Serial Blood Sampling dose2->sampling2 sampling2->centrifugation lcms LC-MS/MS Analysis of Plasma Samples centrifugation->lcms pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, t½) lcms->pk_analysis

Caption: Workflow of the two-way crossover bioequivalence study of this compound.

Mechanism of Action of Fluoroquinolonesdot

G zabofloxacin Zabofloxacin dna_gyrase dna_gyrase zabofloxacin->dna_gyrase inhibits topoisomerase_iv topoisomerase_iv zabofloxacin->topoisomerase_iv inhibits cell_death Bacterial Cell Death replication replication dna_gyrase->replication essential for transcription transcription dna_gyrase->transcription essential for repair repair dna_gyrase->repair essential for segregation segregation dna_gyrase->segregation essential for topoisomerase_iv->replication essential for topoisomerase_iv->transcription essential for topoisomerase_iv->repair essential for topoisomerase_iv->segregation essential for replication->cell_death disruption leads to transcription->cell_death disruption leads to repair->cell_death disruption leads to segregation->cell_death disruption leads to

References

Zabofloxacin Hydrochloride Against Streptococcus pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin, a novel fluoroquinolone, has demonstrated potent in vitro and in vivo activity against a wide range of pathogens, including clinically significant strains of Streptococcus pneumoniae. This technical guide provides an in-depth overview of the efficacy of zabofloxacin hydrochloride against this key respiratory pathogen, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

Zabofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By binding to the enzyme-DNA complex, zabofloxacin stabilizes it, preventing the re-ligation of DNA strands and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[1] Its enhanced potency against Gram-positive pathogens like S. pneumoniae is a key feature that distinguishes it from earlier-generation fluoroquinolones.[1]

Zabofloxacin_Mechanism_of_Action Mechanism of Action of Zabofloxacin against S. pneumoniae cluster_bacterium Streptococcus pneumoniae cell Zabofloxacin Zabofloxacin DNA_gyrase DNA_gyrase Zabofloxacin->DNA_gyrase inhibits Topoisomerase_IV Topoisomerase_IV Zabofloxacin->Topoisomerase_IV inhibits DNA_replication DNA_replication DNA_gyrase->DNA_replication enables Topoisomerase_IV->DNA_replication enables Cell_death Cell_death DNA_replication->Cell_death disruption leads to

Caption: Mechanism of action of Zabofloxacin against S. pneumoniae.

Quantitative In Vitro Activity

Zabofloxacin has consistently shown superior in vitro activity against various strains of S. pneumoniae when compared to other fluoroquinolones.

Table 1: Minimum Inhibitory Concentrations (MICs) of Zabofloxacin and Comparator Fluoroquinolones against Streptococcus pneumoniae
Organism/Resistance ProfileAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Quinolone-Susceptible S. pneumoniae (QSSP) Zabofloxacin-0.03-
Gemifloxacin-0.03-
Moxifloxacin-0.25-
Sparfloxacin-0.5-
Ciprofloxacin-2-
Penicillin-Sensitive S. pneumoniae (PSSP) Zabofloxacin-0.03-
Penicillin-Resistant S. pneumoniae (PRSP) Zabofloxacin-0.03-
Quinolone-Resistant S. pneumoniae (QRSP) Zabofloxacin-1.00.06-2
Gemifloxacin-1.00.06-2
Moxifloxacin-8.04-8
Ciprofloxacin-64.04-64
S. pneumoniae (Invasive Disease Isolates) Zabofloxacin0.0150.0250.025-0.125

Data compiled from multiple studies.[2][3][4]

Mutant Prevention Concentration (MPC)

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any first-step resistant mutants. While extensive MPC data exists for other fluoroquinolones against S. pneumoniae, specific experimental MPC values for zabofloxacin against S. pneumoniae were not identified in the reviewed literature. For comparative purposes, MPC data for other fluoroquinolones are available and suggest that newer agents like moxifloxacin have a lower potential for resistance selection compared to older agents.

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal activity of an antimicrobial agent over time. Studies have shown that zabofloxacin exhibits rapid bactericidal activity against both quinolone-susceptible (QSSP) and quinolone-resistant (QRSP) strains of S. pneumoniae.

A study comparing zabofloxacin with ciprofloxacin and gemifloxacin showed that both zabofloxacin and gemifloxacin demonstrated rapid bactericidal activity at 2 and 4 times their MIC against both QSSP and QRSP strains. In contrast, ciprofloxacin only showed bactericidal activity at 4 times its MIC against QRSP.

In Vivo Efficacy

Animal models are crucial for evaluating the in vivo potential of a new antimicrobial agent. Zabofloxacin has demonstrated potent efficacy in murine models of S. pneumoniae infection.

Table 2: In Vivo Efficacy of Zabofloxacin and Comparators in a Murine Systemic Infection Model with Penicillin-Resistant S. pneumoniae (PRSP)
AntibioticMIC (mg/L)ED₅₀ (mg/kg)
Zabofloxacin 0.0150.42
Gemifloxacin 0.032.09
Moxifloxacin 0.2518.00
Ciprofloxacin 431.45

ED₅₀: Median effective dose required to protect 50% of the animals from death.[2]

In a murine respiratory tract infection model with a penicillin-resistant strain of S. pneumoniae, oral administration of zabofloxacin at doses of 2 and 10 mg/kg for three consecutive days significantly reduced the bacterial counts in the lungs compared to moxifloxacin.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment of antimicrobial activity. The following sections outline the protocols used in the key studies cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of zabofloxacin and comparator agents were determined using the twofold agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow Workflow for MIC Determination (Agar Dilution Method) Prepare_Plates Prepare agar plates containing serial twofold dilutions of the antimicrobial agent. Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Prepare_Plates->Prepare_Inoculum Inoculate_Plates Inoculate the surface of each agar plate with the bacterial suspension. Prepare_Inoculum->Inoculate_Plates Incubate Incubate the plates under appropriate conditions (e.g., 35-37°C, 5% CO2 for 24-48 hours). Inoculate_Plates->Incubate Read_Results Determine the MIC as the lowest concentration of the agent that completely inhibits visible growth. Incubate->Read_Results

Caption: Workflow for MIC Determination via Agar Dilution.

Time-Kill Assay

Time-kill assays were performed to assess the bactericidal activity of zabofloxacin.

  • Inoculum Preparation : S. pneumoniae strains were grown to logarithmic phase in appropriate broth medium.

  • Exposure : The bacterial suspension was diluted to a standardized starting concentration (e.g., 10⁵-10⁶ CFU/mL) in fresh broth containing the antimicrobial agent at concentrations corresponding to multiples of the MIC (e.g., 2x MIC, 4x MIC). A growth control without the antibiotic was included.

  • Sampling : Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification : The samples were serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Analysis : The change in log₁₀ CFU/mL over time was plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Murine Infection Models

1. Systemic Infection Model:

  • Infection : Mice were intraperitoneally inoculated with a lethal dose of a penicillin-resistant strain of S. pneumoniae.

  • Treatment : The test compounds (zabofloxacin and comparators) were administered orally at various doses at 1 and 4 hours post-infection.

  • Observation : The survival of the mice was monitored for a defined period (e.g., 7 days).

  • Endpoint : The ED₅₀ (median effective dose) was calculated based on the survival data.

2. Respiratory Tract Infection Model:

  • Infection : Mice were anesthetized and intranasally inoculated with a suspension of a penicillin-resistant S. pneumoniae strain.

  • Treatment : One day after inoculation, mice were treated orally with zabofloxacin or a comparator (e.g., moxifloxacin) once daily for three consecutive days.

  • Assessment : On the day following the final treatment, the mice were euthanized, and their lungs were aseptically removed and homogenized.

  • Quantification : The homogenates were serially diluted and plated to determine the number of viable bacteria (CFU) per gram of lung tissue.

Murine_Infection_Model_Workflow General Workflow for Murine Infection Models cluster_systemic Systemic Infection Model cluster_respiratory Respiratory Tract Infection Model Infect_IP Intraperitoneal inoculation with S. pneumoniae Treat_Systemic Oral administration of test compounds Infect_IP->Treat_Systemic Observe_Survival Monitor survival over a set period Treat_Systemic->Observe_Survival Calculate_ED50 Calculate ED50 Observe_Survival->Calculate_ED50 Infect_IN Intranasal inoculation with S. pneumoniae Treat_Respiratory Oral administration of test compounds Infect_IN->Treat_Respiratory Assess_Lungs Harvest and homogenize lungs Treat_Respiratory->Assess_Lungs Quantify_Bacteria Determine bacterial load (CFU/g) Assess_Lungs->Quantify_Bacteria

Caption: General workflows for murine infection models.

Conclusion

Zabofloxacin demonstrates exceptional in vitro and in vivo potency against Streptococcus pneumoniae, including strains resistant to penicillin and other fluoroquinolones. Its rapid bactericidal activity and high efficacy in animal models of infection underscore its potential as a valuable therapeutic agent for respiratory tract infections caused by this pathogen. While specific data on the mutant prevention concentration of zabofloxacin against S. pneumoniae is not yet available, its overall activity profile suggests a promising role in the management of pneumococcal infections. Further research and clinical evaluation are warranted to fully elucidate its clinical utility and its potential to mitigate the development of resistance.

References

Methodological & Application

Zabofloxacin Hydrochloride: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of zabofloxacin hydrochloride, a fourth-generation fluoroquinolone, and detailed protocols for determining its minimum inhibitory concentration (MIC) against a variety of bacterial pathogens.

This compound exhibits potent bactericidal activity by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is crucial for preventing bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][2] Zabofloxacin has demonstrated enhanced potency against Gram-positive pathogens, including resistant strains, and is particularly effective against common respiratory pathogens.[1][3] It is approved for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Zabofloxacin

The following table summarizes the in vitro activity of zabofloxacin against a range of clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as the minimum concentration of the drug required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Bacterial SpeciesIsolate PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Bacteria
Streptococcus pneumoniaePenicillin-Susceptible0.0150.03
Penicillin-Resistant0.0150.03
Quinolone-Resistant0.51.0
Staphylococcus aureusMethicillin-Resistant (MRSA)0.252.0[4]
Gram-Negative Bacteria
Haemophilus influenzaeNot Specified0.0150.03
Moraxella catarrhalisNot Specified≤0.0080.015
Neisseria gonorrhoeaeQuinolone-SusceptibleNot SpecifiedNot Specified
Quinolone-ResistantNot SpecifiedNot Specified

Signaling Pathway and Mechanism of Action

Zabofloxacin's primary mechanism of action involves the disruption of bacterial DNA synthesis through the inhibition of DNA gyrase and topoisomerase IV.

zabofloxacin_mechanism cluster_zabofloxacin This compound cluster_bacterium Bacterial Cell zabofloxacin Zabofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) zabofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV zabofloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables cell_division Chromosome Segregation & Cell Division topoisomerase_iv->cell_division Enables bacterial_death Bacterial Cell Death dna_replication->bacterial_death cell_division->bacterial_death

Caption: Mechanism of action of this compound.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Testing

The following protocol for broth microdilution is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.

Materials
  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Control bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Streptococcus pneumoniae ATCC® 49619™)

Protocol
  • Preparation of Zabofloxacin Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve in a suitable sterile solvent (e.g., water or as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in CAMHB to create a working stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate, except for the first column.

    • Add 100 µL of the zabofloxacin working stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second well, and so on, across the plate. Discard the final 50 µL from the last well in the dilution series. This will result in a range of zabofloxacin concentrations.

    • The final volume in each well after adding the inoculum will be 100 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

    • The final volume in each test well will be 100 µL.

    • Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation in an atmosphere with 5% CO₂ may be required.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of zabofloxacin that completely inhibits visible growth of the organism.

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

mic_workflow start Start prep_zabofloxacin Prepare Zabofloxacin Stock Solution start->prep_zabofloxacin prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_zabofloxacin->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Broth microdilution workflow for MIC determination.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Zabofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zabofloxacin, a novel fluoronaphthyridone antibiotic, has demonstrated potent in vivo efficacy against a range of bacterial pathogens, particularly drug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These application notes provide a summary of key in vivo findings and detailed protocols for conducting similar efficacy studies. Zabofloxacin targets bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[3][4]

Data Presentation: In Vivo Efficacy of Zabofloxacin and Comparators

The following tables summarize the in vivo efficacy of zabofloxacin hydrochloride in murine models of systemic and respiratory tract infections.

Table 1: In Vivo Efficacy Against Systemic Infection with Penicillin-Resistant S. pneumoniae (PRSP)

AntibioticMIC (mg/L)ED50 (mg/kg)
Zabofloxacin0.0150.42
Gemifloxacin0.032.09
Moxifloxacin0.2518.00
Ciprofloxacin431.45

Data from a systemic infection model in mice against PRSP strain 1065.[1]

Table 2: In Vivo Efficacy Against Systemic Infection with MRSA

AntibioticED50 (mg/kg)Lung Bacterial Count (log10 CFU/ml)
Zabofloxacin29.053.66

Data from a systemic infection model in mice.[2][5]

Experimental Protocols

These protocols are based on methodologies reported in preclinical studies of zabofloxacin.[1][2]

Protocol 1: Murine Systemic Infection Model

This model is designed to evaluate the efficacy of zabofloxacin in treating a generalized bacterial infection.

Materials:

  • Specific pathogen-free mice (e.g., ICR or BALB/c, 4-5 weeks old)

  • Bacterial strain of interest (e.g., S. pneumoniae or MRSA)

  • Brain Heart Infusion (BHI) broth or appropriate growth medium

  • Mucin

  • This compound and comparator antibiotics

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Sterile syringes and needles

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Bacterial Culture Preparation:

    • Culture the bacterial strain overnight in BHI broth at 37°C.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 108 CFU/mL).

    • Prepare the final inoculum by mixing the bacterial suspension with an equal volume of 5% mucin to enhance virulence.

  • Infection Induction:

    • Administer the bacterial inoculum (e.g., 0.5 mL of 1 x 107 CFU/mL) to each mouse via intraperitoneal injection.

  • Drug Administration:

    • One hour post-infection, administer a single dose of zabofloxacin or a comparator antibiotic to the treatment groups.

    • Administer the vehicle to the control group.

    • The route of administration can be oral (gavage) or subcutaneous.

  • Observation and Endpoint Measurement:

    • Monitor the mice for a period of 7 days.

    • Record the number of surviving mice in each group daily.

    • Calculate the median effective dose (ED50), the dose at which 50% of the treated mice survive.

Protocol 2: Murine Respiratory Tract Infection Model

This model is used to assess the efficacy of zabofloxacin in treating pneumonia.

Materials:

  • Same as Protocol 1.

Procedure:

  • Bacterial Culture Preparation:

    • Prepare the bacterial culture as described in Protocol 1.

  • Infection Induction:

    • Anesthetize the mice.

    • Induce a respiratory tract infection by intranasal instillation of the bacterial suspension (e.g., 50 µL of 1 x 108 CFU/mL).

  • Drug Administration:

    • At a predetermined time post-infection (e.g., 24 hours), begin a treatment regimen with zabofloxacin or comparator antibiotics.

    • Administer the drugs once or twice daily for a specified duration (e.g., 3-5 days).

  • Endpoint Measurement:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of viable bacteria (CFU/lung).

    • Compare the bacterial load in the lungs of treated groups to the control group.

Visualizations

experimental_workflow_systemic_infection cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_observation Observation & Endpoint bacterial_culture Bacterial Culture (e.g., S. pneumoniae) inoculum_prep Inoculum Preparation (with Mucin) bacterial_culture->inoculum_prep infection Intraperitoneal Injection of Bacteria into Mice inoculum_prep->infection drug_admin Drug Administration (Zabofloxacin or Vehicle) infection->drug_admin 1 hour post-infection monitoring Monitor Survival for 7 Days drug_admin->monitoring ed50 Calculate ED50 monitoring->ed50

Caption: Workflow for Murine Systemic Infection Model.

experimental_workflow_respiratory_infection cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Measurement bacterial_culture Bacterial Culture (e.g., S. pneumoniae) infection Intranasal Inoculation of Bacteria into Mice bacterial_culture->infection drug_admin Drug Administration (Zabofloxacin or Vehicle) for 3-5 days infection->drug_admin 24 hours post-infection euthanasia Euthanize Mice drug_admin->euthanasia lung_homogenization Lung Homogenization euthanasia->lung_homogenization bacterial_count Determine Bacterial Load (CFU/lung) lung_homogenization->bacterial_count

Caption: Workflow for Murine Respiratory Tract Infection Model.

zabofloxacin_moa cluster_drug Drug cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome zabofloxacin Zabofloxacin dna_gyrase DNA Gyrase zabofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV zabofloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death Inhibition leads to

Caption: Mechanism of Action of Zabofloxacin.

References

Application Notes and Protocols: Zabofloxacin Hydrochloride Time-Kill Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin, a novel fluoroquinolone antibiotic, exhibits potent bactericidal activity against a broad spectrum of respiratory pathogens.[1][2] Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] This dual-targeting mechanism contributes to its efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to other fluoroquinolones. Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides detailed application notes and protocols for conducting time-kill curve analysis of Zabofloxacin hydrochloride against key respiratory pathogens.

Data Presentation

The following tables summarize the in vitro activity of Zabofloxacin and comparator fluoroquinolones against clinically relevant respiratory pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Zabofloxacin and Comparator Agents against Streptococcus pneumoniae

Antimicrobial AgentStrain TypeMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Zabofloxacin Quinolone-Susceptible S. pneumoniae (QSSP)N/AN/A0.03
Quinolone-Resistant S. pneumoniae (QRSP)0.06–2N/A1.0
GemifloxacinQSSPN/AN/A0.03
QRSP0.06–2N/A1.0
MoxifloxacinQSSPN/AN/A0.25
QRSP4–8N/A8.0
CiprofloxacinQSSPN/AN/A2
QRSP4–64N/A64.0
SparfloxacinQSSPN/AN/A0.5
Data sourced from a study on the antimicrobial activity of Zabofloxacin against clinically isolated Streptococcus pneumoniae.[2]

Table 2: Time-Kill Analysis of Zabofloxacin against Streptococcus pneumoniae

OrganismAntimicrobial AgentConcentration (x MIC)Time (hours)Mean Log₁₀ CFU/mL Reduction
QSSPZabofloxacin 26> 3
46> 3
QRSPZabofloxacin 26> 3
46> 3
Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL. Zabofloxacin demonstrated rapid bactericidal activity against both quinolone-susceptible and -resistant S. pneumoniae.[1]

Table 3: Minimum Inhibitory Concentrations (MICs) of Comparator Fluoroquinolones against Haemophilus influenzae and Moraxella catarrhalis

Antimicrobial AgentOrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
LevofloxacinH. influenzaeN/A0.03
M. catarrhalis0.060.06
CiprofloxacinH. influenzaeN/A0.015
M. catarrhalis0.030.06
SparfloxacinH. influenzaeN/A0.015
M. catarrhalisN/A0.015
Zabofloxacin has demonstrated bactericidal effects against major respiratory pathogens including Haemophilus influenzae and Moraxella catarrhalis.[1]

Experimental Protocols

This section outlines a detailed methodology for performing a time-kill curve analysis of this compound, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials
  • This compound analytical standard

  • Bacterial strains (e.g., Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis)

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth with 2-5% lysed horse blood for S. pneumoniae, Haemophilus Test Medium for H. influenzae)

  • Sterile saline (0.85% NaCl)

  • Sterile water

  • Appropriate agar plates for colony counting

  • Spectrophotometer

  • Incubator with appropriate atmospheric conditions (e.g., 5% CO₂)

  • Micropipettes and sterile tips

  • Sterile culture tubes and flasks

  • Vortex mixer

  • Spiral plater or manual plating supplies

Preparation of Reagents
  • Zabofloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or as recommended by the manufacturer) at a concentration of 10 mg/mL. Sterilize by filtration through a 0.22 µm filter.

  • Working Solutions: Prepare serial dilutions of the Zabofloxacin stock solution in the appropriate broth medium to achieve the desired final concentrations for the assay (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC of the test organism).

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of the appropriate broth medium.

  • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be monitored using a spectrophotometer at 625 nm.

  • Dilute the bacterial suspension in the broth medium to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

Time-Kill Assay Procedure
  • Dispense the appropriate volume of broth medium containing the different concentrations of Zabofloxacin into sterile tubes. Also, prepare a growth control tube containing only the broth medium and the bacterial inoculum, and a sterility control tube with only the broth medium.

  • Add the prepared bacterial inoculum to each tube (except the sterility control) to achieve the final starting density of approximately 5 x 10⁵ CFU/mL.

  • Immediately after inoculation (time 0), and at subsequent time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates under appropriate conditions until colonies are visible (typically 18-24 hours).

  • Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration.

Data Analysis
  • Plot the mean log₁₀ CFU/mL against time for each Zabofloxacin concentration and the growth control.

  • Determine the rate and extent of bactericidal activity. Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL. Bacteriostatic activity is generally defined as a < 3-log₁₀ reduction in the initial CFU/mL.

Mandatory Visualizations

Zabofloxacin_Mechanism_of_Action cluster_bacteria Bacterial Cell Zabofloxacin Zabofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Zabofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Zabofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Zabofloxacin.

Time_Kill_Assay_Workflow cluster_sampling Sampling and Plating start Start: Prepare Bacterial Inoculum (0.5 McFarland) prepare_tubes Prepare Test Tubes: - Growth Control - Zabofloxacin Concentrations (0.25x to 8x MIC) start->prepare_tubes inoculate Inoculate Tubes to ~5x10^5 CFU/mL prepare_tubes->inoculate incubate Incubate at 37°C inoculate->incubate sample_t0 Time 0h incubate->sample_t0 sample_tx Time x hours (e.g., 1, 2, 4, 6, 8, 24h) incubate->sample_tx serial_dilution Serial Dilution sample_t0->serial_dilution sample_tx->serial_dilution plating Plate on Agar serial_dilution->plating incubate_plates Incubate Plates (18-24h) plating->incubate_plates colony_count Colony Counting (CFU) incubate_plates->colony_count data_analysis Data Analysis: Plot Log10 CFU/mL vs. Time colony_count->data_analysis end End: Determine Bactericidal/ Bacteriostatic Activity data_analysis->end

Caption: Experimental workflow for time-kill curve analysis.

References

Application Note: Quantification of Zabofloxacin Hydrochloride Using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Zabofloxacin hydrochloride in bulk drug substance and pharmaceutical dosage forms. The described method is specific, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides a comprehensive protocol, including system suitability parameters, preparation of solutions, and a summary of validation data.

Introduction

Zabofloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Chromatographic Conditions

A literature search for a specific HPLC method for this compound in bulk or pharmaceutical dosage forms did not yield a direct validated method. However, based on methods for other fluoroquinolones and a validated method for Zabofloxacin in biological fluids, the following chromatographic conditions have been established. A study on a Zabofloxacin analogue, Q-35, showed UV absorbance peaks at 286 nm and 333 nm.[2] For quantitative analysis, 286 nm is selected as the detection wavelength.

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.025 M Phosphoric Acid (pH 3.0 with Triethylamine) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 286 nm
Column Temperature Ambient
Run Time 10 minutes

Experimental Protocols

Preparation of 0.025 M Phosphoric Acid (pH 3.0)
  • Dissolve 2.45 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 using triethylamine.

  • Filter the solution through a 0.45 µm membrane filter and degas.

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Validation ParameterResult
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Specificity No interference from common excipients

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting Standard_Prep Standard Solution Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Solution Preparation Injection Inject Standard and Sample Solutions Sample_Prep->Injection System_Suitability->Injection Chromatography Chromatographic Separation Injection->Chromatography Peak_Integration Peak Integration and Area Measurement Chromatography->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Zabofloxacin Calibration_Curve->Quantification Results Final Results and Report Quantification->Results

Caption: Experimental workflow for the HPLC quantification of this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application Selectivity Selectivity and Specificity Linearity Linearity and Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Precision->LOD_LOQ QC_Testing Routine Quality Control Robustness->QC_Testing LOD_LOQ->QC_Testing Stability_Studies Stability Studies QC_Testing->Stability_Studies

Caption: Logical relationship of HPLC method validation and application.

Conclusion

The described RP-HPLC method is suitable for the accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations. The method is straightforward, making it amenable for routine use in quality control laboratories. The validation data demonstrates that the method is reliable and meets the requirements for pharmaceutical analysis.

References

Application Note: High-Throughput LC-MS/MS Analysis of Zabofloxacin Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zabofloxacin hydrochloride in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical testing. The straightforward protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput applications. All validation parameters discussed are based on established FDA guidelines for bioanalytical method validation.

Introduction

Zabofloxacin is a novel, broad-spectrum fluoroquinolone antibiotic.[1] Accurate and reliable quantification of zabofloxacin in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies during drug development.[2][3] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and versatility.[2] This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of zabofloxacin in plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Enrofloxacin (Internal Standard - IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma

Preparation of Standard and Quality Control Samples

Stock solutions of Zabofloxacin and the internal standard (Enrofloxacin) are prepared in methanol. Working standard solutions are prepared by serially diluting the stock solution with methanol. Calibration curve (CC) standards and quality control (QC) samples are prepared by spiking the working standard solutions into control plasma.

Sample Preparation

A protein precipitation method is employed for the extraction of Zabofloxacin from plasma samples.[1][4]

  • Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 200 µL of methanol containing the internal standard (Enrofloxacin).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add 200 µL Methanol with IS plasma->add_is vortex 3. Vortex for 1 min add_is->vortex centrifuge 4. Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant 5. Transfer Supernatant for Analysis centrifuge->supernatant

Figure 1: Sample Preparation Workflow

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnC18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature45°C
Autosampler Temperature4°C
Run Time6 minutes

Note: A gradient elution may be optimized for better separation.[4]

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.1 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/h
Cone Gas Flow50 L/h
Collision GasArgon

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Zabofloxacin402User Defined
Enrofloxacin (IS)360User Defined

Note: Product ions need to be optimized for specific instrumentation. A previously reported method used selected ion monitoring (SIM) at m/z 402 for zabofloxacin and 360 for the internal standard, enrofloxacin.[1]

G cluster_analytical_workflow Analytical Workflow sample Prepared Sample hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (Positive Mode) hplc->esi msms Tandem Mass Spectrometry (MRM) esi->msms data Data Acquisition and Quantification msms->data

Figure 2: Analytical Workflow

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines.[2] The following tables summarize the expected performance characteristics based on a similar study.[1]

Table 4: Linearity and Sensitivity

ParameterResult
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (R²)> 0.999
Lower Limit of Quantification (LLOQ)10 ng/mL

Table 5: Accuracy and Precision

QC LevelIntra-day Accuracy (%)Intra-day Precision (%)Inter-day Accuracy (%)Inter-day Precision (%)
Low92.5 - 101.17.7 - 10.290.3 - 103.84.2 - 8.9
Medium92.5 - 101.17.7 - 10.290.3 - 103.84.2 - 8.9
High92.5 - 101.17.7 - 10.290.3 - 103.84.2 - 8.9

Table 6: Matrix Effect and Stability

ParameterResult
Absolute Matrix Effect107.7 - 116.0%
Stability in Rat Plasma96.0 - 101.8%

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Zabofloxacin in plasma. The simple sample preparation and short analytical run time make it well-suited for pharmacokinetic studies requiring high-throughput analysis. The method demonstrates acceptable linearity, accuracy, precision, and stability, making it a valuable tool for drug development professionals.[1]

References

Application Notes and Protocols: Zabofloxacin Hydrochloride for Community-Acquired Pneumonia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a broad-spectrum fluoroquinolone antibiotic that has demonstrated potent activity against a wide range of respiratory pathogens.[1][2] Its mechanism of action, targeting both bacterial DNA gyrase and topoisomerase IV, makes it an effective agent against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[1][3] This document provides detailed application notes and protocols for the potential use of zabofloxacin hydrochloride in the treatment of community-acquired pneumonia (CAP), based on available preclinical and clinical data. While a phase II clinical trial for CAP was terminated without posted results, data from studies on other lower respiratory tract infections provide valuable insights.[1]

Mechanism of Action

Zabofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3]

  • DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and repair.

  • Topoisomerase IV: This enzyme is primarily involved in the separation of replicated daughter DNA molecules during cell division.

By targeting both enzymes, zabofloxacin disrupts critical cellular processes, leading to bacterial cell death. This dual-targeting mechanism contributes to its broad spectrum of activity and may reduce the likelihood of resistance development.

G cluster_bacterium Bacterial Cell Zabofloxacin Zabofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Zabofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Zabofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->Cell_Death Inhibition leads to

Caption: Mechanism of action of Zabofloxacin.

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have provided the following data for a single oral dose of this compound (366.7 mg).[1][3]

ParameterValueReference
Maximum Plasma Concentration (Cmax) 1889.7 ± 493.4 ng/mL[3]
Time to Cmax (Tmax) 0.5 - 4 hours[1]
Area Under the Curve (AUClast) 11,110 ± 2005.0 ng·h/mL[3]
Area Under the Curve (AUCinf) 11,287 ± 2012.6 ng·h/mL[3]
Half-life (t1/2) 8 ± 1 hours[1]

In Vitro Activity against CAP Pathogens

Zabofloxacin has demonstrated potent in vitro activity against key bacterial pathogens associated with community-acquired pneumonia.[1][2]

PathogenMIC90 (μg/mL)Reference
Streptococcus pneumoniae (penicillin-susceptible)0.03[2]
Streptococcus pneumoniae (penicillin-resistant)0.03[2]
Streptococcus pneumoniae (quinolone-resistant)1[2]
Staphylococcus aureus-[1]
Haemophilus influenzae-[1]
Moraxella catarrhalis-[1]

Note: Specific MIC90 values for S. aureus, H. influenzae, and M. catarrhalis were not detailed in the provided search results.

Clinical Efficacy (Lower Respiratory Tract Infections)

A phase three, multicenter, double-blind, randomized, non-inferiority clinical trial (NCT01658020) compared the efficacy of oral zabofloxacin with moxifloxacin in patients with acute bacterial exacerbation of chronic obstructive pulmonary disease (AECOPD), a type of lower respiratory tract infection.[1]

Treatment GroupDosing RegimenNumber of PatientsClinical Cure Ratep-value (vs. Moxifloxacin)Reference
Zabofloxacin 367 mg once daily for 5 days17288.2%0.89[1]
Moxifloxacin 400 mg once daily for 7 days17389.1%-[1]

In a patient group with lower-respiratory-tract infections without chronic bronchitis, the cure rates were 85.9% for zabofloxacin and 84.2% for moxifloxacin (p=0.76).[1]

Safety and Tolerability

In a phase one study with healthy male volunteers, zabofloxacin was generally well-tolerated.[1] The most common adverse events are listed below.

Adverse EventIncidenceReference
Nausea7%[1]
Hypotension3%[1]
Somnolence3%[1]
Increased blood phosphokinase3%[1]

It is important to note that fluoroquinolones as a class have been associated with a range of potential side effects, including tendonitis and tendon rupture, peripheral neuropathy, and central nervous system effects.[4]

Experimental Protocols

Hypothetical Phase III Clinical Trial Protocol for CAP

The following is a generalized protocol for a phase III, randomized, double-blind, multicenter, non-inferiority trial to evaluate the efficacy and safety of this compound for the treatment of community-acquired pneumonia. This is a hypothetical protocol, as a specific protocol for a completed CAP trial was not available.

1. Study Objectives:

  • Primary Objective: To demonstrate that the clinical cure rate of a 5-day course of oral zabofloxacin is non-inferior to a 7-day course of oral moxifloxacin in the treatment of adult patients with CAP.

  • Secondary Objectives:

    • To evaluate the microbiological eradication rates of zabofloxacin compared to moxifloxacin.

    • To assess the safety and tolerability of zabofloxacin.

    • To evaluate clinical success at a follow-up visit.

2. Study Population:

  • Inclusion Criteria:

    • Adults aged 18 years or older.

    • Clinical diagnosis of CAP, confirmed by new infiltrate on chest X-ray.

    • Presence of at least two clinical signs of pneumonia (e.g., cough, purulent sputum, fever, pleuritic chest pain, auscultatory findings).

    • Pneumonia Severity Index (PSI) Risk Class III or IV.

  • Exclusion Criteria:

    • Known or suspected hypersensitivity to fluoroquinolones.

    • Hospital-acquired pneumonia.

    • Severe CAP requiring ICU admission.

    • Known or suspected infection with a pathogen resistant to fluoroquinolones.

    • Pregnancy or lactation.

    • Significant renal or hepatic impairment.

3. Study Design and Treatment:

  • Patients will be randomized in a 1:1 ratio to receive either:

    • Zabofloxacin Arm: Zabofloxacin 367 mg orally once daily for 5 days, plus a matching placebo for 2 days.

    • Moxifloxacin Arm: Moxifloxacin 400 mg orally once daily for 7 days.

  • The study will be double-blinded, with both patients and investigators unaware of the treatment allocation.

G Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Zabofloxacin_Arm Zabofloxacin 367mg QD (5 days) + Placebo (2 days) Randomization->Zabofloxacin_Arm Moxifloxacin_Arm Moxifloxacin 400mg QD (7 days) Randomization->Moxifloxacin_Arm TOC Test of Cure Visit (End of Therapy) Zabofloxacin_Arm->TOC Moxifloxacin_Arm->TOC Follow_Up Follow-Up Visit (e.g., Day 28) TOC->Follow_Up Primary_Endpoint Primary Endpoint Assessment: Clinical Cure Rate TOC->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: Microbiological Eradication, Safety Follow_Up->Secondary_Endpoints

Caption: Hypothetical clinical trial workflow.

4. Efficacy Assessments:

  • Clinical Response: Assessed at the Test-of-Cure (TOC) visit (e.g., 7-14 days after the last dose of study drug).

    • Cure: Resolution of signs and symptoms of CAP.

    • Failure: Inadequate response to therapy, requiring additional or alternative antibiotic treatment.

  • Microbiological Response: Based on culture results from appropriate respiratory specimens (e.g., sputum, blood) collected at baseline and, if possible, at the TOC visit.

    • Eradication: Absence of the baseline pathogen.

    • Persistence: Presence of the baseline pathogen.

5. Safety Assessments:

  • Adverse events will be monitored and recorded throughout the study and for a specified period after the last dose of the study drug.

  • Vital signs, physical examinations, and laboratory safety tests (hematology, chemistry, urinalysis) will be performed at baseline and at specified follow-up visits.

Logical Relationships in Drug Development

The development and application of zabofloxacin for CAP involves a logical progression from understanding its fundamental properties to evaluating its clinical utility.

G cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation cluster_application Clinical Application Mechanism Mechanism of Action In_Vitro In Vitro Activity (MICs) Mechanism->In_Vitro Pharmacokinetics Pharmacokinetics (Phase I) In_Vitro->Pharmacokinetics Efficacy_Safety Efficacy & Safety (Phase II/III) Pharmacokinetics->Efficacy_Safety Dosing Dosing Regimen Efficacy_Safety->Dosing Outcomes Clinical Outcomes (Cure Rates) Dosing->Outcomes Adverse_Events Adverse Event Profile Dosing->Adverse_Events

References

Application Notes & Protocols: Determining Zabofloxacin Hydrochloride ED50 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the 50% effective dose (ED50) of Zabofloxacin hydrochloride in various murine infection models. The protocols are based on established methodologies for evaluating the in vivo efficacy of antimicrobial agents.

Quantitative Data Summary

Zabofloxacin (also known as DW-224a) has demonstrated potent in vivo activity against clinically significant Gram-positive pathogens.[1][2][3] The following table summarizes the reported ED50 values from murine systemic infection models.

Infection ModelPathogenMouse StrainRoute of AdministrationDosing RegimenED50 (mg/kg)Reference
Systemic InfectionPenicillin-Resistant Streptococcus pneumoniae (PRSP)ICR MiceOralTwice, at 1h and 4h post-infection0.42[1][2]
Systemic InfectionMethicillin-Resistant Staphylococcus aureus (MRSA)Not SpecifiedOralTwice, at 1h and 4h post-infection29.05[4][5]

Visualized Experimental Workflow & Mechanism of Action

The following diagrams illustrate the typical experimental workflow for an ED50 determination study and the mechanism of action for Zabofloxacin.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Evaluation p1 Animal Acclimatization (e.g., 7 days) p2 Pathogen Culture (e.g., to log phase) e1 Bacterial Challenge (Intraperitoneal Injection) p1->e1 p3 Drug Formulation (Zabofloxacin in vehicle) e2 Group Allocation (Control & Treatment) e1->e2 e3 Drug Administration (Oral Gavage at 1h & 4h) e2->e3 a1 Observation Period (e.g., 7 days for mortality) e3->a1 a2 Data Collection (Record survival/deaths per group) a1->a2 a3 ED50 Calculation (Probit Analysis) a2->a3

Caption: Workflow for Murine Systemic Infection ED50 Study.

G cluster_bacteria Bacterial Cell cluster_process Cellular Processes Zabofloxacin Zabofloxacin Inhibition Inhibition Zabofloxacin->Inhibition DNA_Gyrase DNA Gyrase (GyrA) DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication enables Topo_IV Topoisomerase IV (GrlA) Cell_Division Chromosome Segregation Topo_IV->Cell_Division enables Bactericidal Bactericidal Effect (Cell Death) DNA_Replication->Bactericidal disruption leads to Cell_Division->Bactericidal failure leads to Inhibition->DNA_Gyrase Inhibition->Topo_IV

Caption: Mechanism of Action of Zabofloxacin.

Experimental Protocols

The following are detailed protocols for determining the ED50 of this compound in a murine systemic infection model.

3.1. Materials and Reagents

  • This compound: Analytical grade.

  • Vehicle: Sterile distilled water or 0.5% carboxymethylcellulose (CMC) solution.

  • Bacterial Strain: e.g., Streptococcus pneumoniae or Staphylococcus aureus of a specific, well-characterized strain.

  • Growth Media: Appropriate broth (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth) and agar plates.

  • Mucin: Gastric mucin (for enhancing infectivity, if required).

  • Animals: Specific pathogen-free (SPF) male ICR mice (or other suitable strain), typically 4-6 weeks old.[6]

  • Equipment: Oral gavage needles, syringes, incubator, spectrophotometer, centrifuges, sterile surgical tools.

3.2. Animal Handling and Acclimatization

  • Upon arrival, house the mice in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle).

  • Provide standard chow and water ad libitum.

  • Allow for an acclimatization period of at least 7 days before the start of the experiment.

  • All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.[2]

3.3. Inoculum Preparation

  • Streak the bacterial strain from a frozen stock onto an appropriate agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into broth and grow to the mid-logarithmic phase.

  • Harvest the bacterial cells by centrifugation.

  • Wash the pellet with sterile phosphate-buffered saline (PBS) or saline solution.

  • Resuspend the final pellet in saline. For intraperitoneal challenges, the suspension may be mixed with 5% gastric mucin to enhance virulence.[4]

  • Adjust the concentration of the bacterial suspension using a spectrophotometer and confirm by serial dilution and plate counting to determine colony-forming units (CFU)/mL. The challenge dose should be predetermined to be a lethal dose (e.g., 100x the minimal lethal dose) that causes mortality in 100% of untreated control mice, typically within 48 hours.[2][4]

3.4. Systemic Infection Model and Drug Administration

  • Randomly assign mice to treatment groups (typically 8-10 mice per group), including a vehicle control group and several Zabofloxacin dose groups.

  • Induce systemic infection by injecting each mouse intraperitoneally (IP) with the prepared bacterial inoculum (e.g., 0.2 mL).[4]

  • Prepare fresh formulations of this compound in the chosen vehicle at various concentrations.

  • At 1 hour and 4 hours post-infection, administer the assigned dose of Zabofloxacin or vehicle control to each mouse via oral gavage (p.o.).[2][4][7] The volume is typically 0.2 mL per mouse.

3.5. Endpoint Measurement and Data Analysis

  • Monitor the mice for signs of illness and record mortality for each group over a period of 7 days post-infection.[2]

  • The primary endpoint is the survival of the animals at the end of the observation period.

  • Calculate the 50% effective dose (ED50), defined as the dose required to protect 50% of the infected mice from death.[2]

  • Use a statistical method such as Probit analysis to calculate the ED50 value and its 95% confidence limits from the survival data across the different dose groups.[2]

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific bacterial strain, mouse strain, and laboratory conditions.

References

Application Notes and Protocols for Zabofloxacin Hydrochloride Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Zabofloxacin hydrochloride. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for fluoroquinolone antibiotics.

Mechanism of Action

Zabofloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[1] This dual-targeting mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3]

Zabofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery Zabofloxacin Zabofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Zabofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Zabofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Zabofloxacin.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Zabofloxacin against various bacterial species as reported in the literature.

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae (quinolone-susceptible)Not ReportedNot Reported0.03[4]
Streptococcus pneumoniae (quinolone-resistant)0.06 - 20.251.0[4][5]
Streptococcus pneumoniae (penicillin-resistant)Not ReportedNot Reported0.03[5]

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those provided by CLSI and EUCAST, are crucial for accurate and reproducible results. The following are detailed protocols adapted for this compound.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., S. pneumoniae ATCC 49619, E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)[6]

Procedure:

  • Prepare Zabofloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute in CAMHB to the desired starting concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of Zabofloxacin in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 50 µL of the diluted inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Zabofloxacin that completely inhibits visible growth of the organism.[2]

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Inoculum replicating device (optional)

  • Quality control (QC) strains

Procedure:

  • Prepare Zabofloxacin-Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of Zabofloxacin.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Zabofloxacin that inhibits the visible growth of the bacteria on the agar.[7]

Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Zabofloxacin disks (concentration to be determined based on MIC breakpoints)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control (QC) strains

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Disk Application: Aseptically apply the Zabofloxacin disks to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition around each disk in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.

Experimental Workflow

The general workflow for performing antimicrobial susceptibility testing is outlined below.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate Media Inoculum->Inoculate Media Prepare Media (Broth/Agar) Media->Inoculate Add_Drug Add Zabofloxacin (Dilutions or Disk) Inoculate->Add_Drug Incubate Incubate (35°C, 16-20h) Add_Drug->Incubate Read_Results Read Results (MIC or Zone Diameter) Incubate->Read_Results Interpret Interpret Results (S/I/R) Read_Results->Interpret

Caption: General workflow for antimicrobial susceptibility testing.

Quality Control

It is imperative to perform quality control testing with each batch of susceptibility tests to ensure the accuracy and reliability of the results. This is achieved by testing standard QC strains with known susceptibility profiles. The resulting MIC values or zone diameters should fall within the established acceptable ranges for the specific QC strain and antimicrobial agent combination. While specific QC ranges for Zabofloxacin are not yet established by CLSI or EUCAST, it is recommended to use standard strains such as S. pneumoniae ATCC 49619, E. coli ATCC 25922, P. aeruginosa ATCC 27853, and S. aureus ATCC 29213 and establish in-house ranges.[6]

References

Troubleshooting & Optimization

Technical Support Center: Zabofloxacin Hydrochloride Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Zabofloxacin hydrochloride resistance mechanisms.

Troubleshooting Guides

This section addresses specific issues that may be encountered during laboratory experiments.

Question Possible Causes Troubleshooting Steps
Why are there no colonies on my Zabofloxacin selection plates after transformation/mutagenesis? 1. Zabofloxacin concentration is too high: The concentration used may be lethal even to resistant mutants. 2. Inefficient transformation/mutagenesis: The procedure may not have successfully introduced the resistance determinant. 3. Incorrect incubation conditions: Temperature, atmosphere, or duration may be suboptimal for the bacterial species.1. Optimize Zabofloxacin concentration: Perform a pilot experiment with a range of Zabofloxacin concentrations to determine the optimal selective concentration. 2. Verify transformation/mutagenesis efficiency: Use a positive control plasmid or a known mutagen to confirm the efficiency of your protocol. 3. Confirm optimal growth conditions: Ensure that the incubation conditions are ideal for the specific bacterial strain being used.
How can I determine if the observed resistance is due to a target-site mutation or an efflux pump? 1. Target-site mutations in gyrA, gyrB, parC, or parE are a primary mechanism. 2. Overexpression of efflux pumps can actively remove Zabofloxacin from the cell.1. Sequence the Quinolone Resistance-Determining Regions (QRDRs): Amplify and sequence the QRDRs of the gyrA, gyrB, parC, and parE genes to identify known resistance mutations. 2. Perform an efflux pump inhibition assay: Determine the Minimum Inhibitory Concentration (MIC) of Zabofloxacin in the presence and absence of an efflux pump inhibitor like reserpine. A significant decrease in MIC in the presence of the inhibitor suggests efflux pump involvement.[1]
My PCR amplification of gyrA or parC genes is failing or producing non-specific bands. What should I do? 1. Suboptimal PCR conditions: Annealing temperature, extension time, or MgCl2 concentration may not be optimal. 2. Poor DNA template quality: The presence of inhibitors or degraded DNA can hinder amplification. 3. Primer design issues: Primers may have secondary structures or non-specific binding sites.1. Optimize PCR parameters: Run a gradient PCR to determine the optimal annealing temperature. Adjust extension time based on the amplicon size and polymerase used. Titrate MgCl2 concentration. 2. Purify DNA template: Re-purify the genomic DNA to remove any potential inhibitors. Assess DNA integrity on an agarose gel. 3. Redesign primers: Use primer design software to create new primers with optimal melting temperatures and minimal secondary structures.
There is no change in Zabofloxacin MIC in the presence of an efflux pump inhibitor. Does this rule out efflux-mediated resistance? 1. Zabofloxacin may not be a substrate for the inhibited efflux pump: The specific efflux pump inhibited by the compound (e.g., reserpine) may not transport Zabofloxacin. 2. The efflux pump is not the primary resistance mechanism: Target-site mutations may be the dominant cause of the observed resistance. 3. The inhibitor is ineffective against the specific efflux pump family: Some inhibitors are specific to certain families of efflux pumps (e.g., MFS, RND).1. Zabofloxacin as a poor efflux pump substrate: Studies on Streptococcus pneumoniae have shown that Zabofloxacin MICs are not affected by the efflux pump inhibitor reserpine, suggesting it is a poor substrate for the pumps inhibited by this compound.[1] 2. Investigate target-site mutations: Sequence the QRDRs of gyrA and parC to check for mutations. 3. Use a broader range of inhibitors: If efflux is still suspected, consider using inhibitors with different mechanisms of action or that target different efflux pump families.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding Zabofloxacin resistance.

1. What are the primary mechanisms of resistance to this compound?

The primary mechanisms of resistance to Zabofloxacin, a fluoroquinolone antibiotic, are consistent with those for other members of this class and include:

  • Target-Site Mutations: The most common mechanism involves mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations reduce the binding affinity of Zabofloxacin to the enzyme-DNA complex.

  • Efflux Pumps: Bacteria can utilize efflux pumps to actively transport Zabofloxacin out of the cell, thereby reducing its intracellular concentration and efficacy. Major families of efflux pumps involved in multidrug resistance include the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), Multidrug and Toxic Compound Extrusion (MATE), Small Multidrug Resistance (SMR), and ATP-Binding Cassette (ABC) superfamily.

2. Which specific mutations are commonly associated with Zabofloxacin resistance?

In quinolone-resistant Streptococcus pneumoniae, mutations in the QRDRs of gyrA, parC, and parE have been identified. For example, specific amino acid substitutions at key positions within these proteins can lead to increased MIC values for Zabofloxacin.[1]

3. How does the level of resistance correlate with the number of mutations?

Generally, a higher number of mutations in the target genes (gyrA and parC) correlates with a higher level of fluoroquinolone resistance. A single mutation may confer low-level resistance, while multiple mutations can lead to high-level resistance.

4. Is Zabofloxacin effective against bacteria resistant to other fluoroquinolones?

Zabofloxacin has demonstrated activity against some strains that are resistant to other fluoroquinolones. For instance, in studies with quinolone-resistant Streptococcus pneumoniae (with ciprofloxacin MICs ≥8.0 mg/L), Zabofloxacin was found to be more active than ciprofloxacin and moxifloxacin.[1]

5. What is the role of efflux pumps in Zabofloxacin resistance?

While efflux pumps are a known mechanism of resistance for many fluoroquinolones, some evidence suggests that Zabofloxacin may be a poor substrate for certain efflux pumps. In a study with quinolone-resistant S. pneumoniae, the efflux pump inhibitor reserpine did not alter the MIC of Zabofloxacin, indicating that the pumps inhibited by reserpine do not significantly contribute to Zabofloxacin resistance in these strains.[1]

Data Presentation

Table 1: In Vitro Activity of Zabofloxacin and Other Fluoroquinolones Against Quinolone-Resistant Streptococcus pneumoniae (n=22)

Antimicrobial Agent MIC Range (mg/L) MIC50 (mg/L) MIC90 (mg/L)
Zabofloxacin0.06–20.251.0
Ciprofloxacin4–643264.0
Moxifloxacin2–848.0
Gemifloxacin0.06–20.251.0
Source: Data from a study on clinically isolated S. pneumoniae with ciprofloxacin MICs ≥8.0 mg/L.[1]

Table 2: QRDR Mutations and Zabofloxacin MICs in Quinolone-Resistant Streptococcus pneumoniae

Strain No. gyrA Mutation parC Mutation parE Mutation Zabofloxacin MIC (mg/L)
1S81FS79F-0.25
2S81FS79FI460V0.25
3S81YS79F-0.12
4S81FD83N-0.5
5S81FS79F-1
...............
Note: This table presents a selection of data for illustrative purposes. All 22 strains in the study had 2 or more mutations in the QRDR of gyrA, parC, and/or parE.[1]

Experimental Protocols

Determination of Target-Site Mutations by PCR and Sequencing

Objective: To identify mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC genes.

Methodology:

  • Genomic DNA Extraction:

    • Culture the bacterial isolate overnight in appropriate broth media.

    • Harvest bacterial cells by centrifugation.

    • Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

    • Assess the quality and quantity of the extracted DNA using spectrophotometry and agarose gel electrophoresis.

  • PCR Amplification of QRDRs:

    • Design primers flanking the QRDRs of the gyrA and parC genes based on the known sequences for the target bacterial species.

    • Set up PCR reactions containing genomic DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

    • Verify the amplification of the correct-sized fragments by agarose gel electrophoresis.

  • PCR Product Purification and Sequencing:

    • Purify the PCR products using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.

    • Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type reference sequences for gyrA and parC from a susceptible strain of the same bacterial species.

    • Identify any nucleotide changes that result in amino acid substitutions within the QRDRs.

Efflux Pump Inhibition Assay

Objective: To determine if efflux pumps contribute to Zabofloxacin resistance.

Methodology:

  • Prepare Inoculum:

    • Culture the bacterial isolate in cation-adjusted Mueller-Hinton broth (or other appropriate media) to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Determine Minimum Inhibitory Concentration (MIC):

    • Perform a broth microdilution assay to determine the MIC of Zabofloxacin.

    • Prepare a series of two-fold dilutions of Zabofloxacin in a 96-well microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of Zabofloxacin that completely inhibits visible bacterial growth.

  • MIC Determination with an Efflux Pump Inhibitor:

    • Repeat the MIC determination as described above, but add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 10-20 mg/L of reserpine) to each well.

    • Ensure the concentration of the inhibitor alone does not affect bacterial growth.

  • Data Interpretation:

    • Compare the MIC of Zabofloxacin in the presence and absence of the efflux pump inhibitor.

    • A four-fold or greater reduction in the MIC in the presence of the inhibitor is generally considered indicative of efflux pump activity.[1]

Visualizations

Zabofloxacin_Action_and_Resistance cluster_action Zabofloxacin Action cluster_resistance Resistance Mechanisms Zabofloxacin Zabofloxacin CellEntry Bacterial Cell Entry Zabofloxacin->CellEntry TargetBinding Binding to DNA Gyrase/Topoisomerase IV CellEntry->TargetBinding EffluxPump Efflux Pump Overexpression DNABreaks Stabilization of Cleavage Complex (DNA Double-Strand Breaks) TargetBinding->DNABreaks TargetMutation Target-Site Mutation (gyrA, parC) ReplicationBlock Inhibition of DNA Replication DNABreaks->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath ReducedBinding Reduced Binding of Zabofloxacin TargetMutation->ReducedBinding Survival Bacterial Survival ReducedBinding->Survival DrugExpulsion Zabofloxacin Expulsion EffluxPump->DrugExpulsion DrugExpulsion->Survival

Caption: Zabofloxacin's mechanism of action and resistance pathways.

Mutation_Analysis_Workflow Start Isolate Resistant Bacterium DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification of gyrA and parC QRDRs DNA_Extraction->PCR Gel Agarose Gel Electrophoresis (Verify Amplicon Size) PCR->Gel Purification PCR Product Purification Gel->Purification Sequencing Sanger Sequencing Purification->Sequencing Analysis Sequence Alignment and Mutation Identification Sequencing->Analysis End Identify Resistance Mutations Analysis->End

Caption: Experimental workflow for identifying target-site mutations.

Efflux_Pump_Logic cluster_efflux Efflux-Mediated Resistance Zabofloxacin_in Zabofloxacin (Extracellular) Cell Bacterial Cell Zabofloxacin_in->Cell Zabofloxacin_out Zabofloxacin (Extracellular) EffluxPump Efflux Pump Target DNA Gyrase/ Topoisomerase IV Cell->Target Intracellular Accumulation EffluxPump->Zabofloxacin_out Active Transport Inhibition Inhibition of Replication Target->Inhibition

Caption: Logical diagram of efflux pump-mediated resistance.

References

Technical Support Center: Overcoming Zabofloxacin Hydrochloride Efflux Pump Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zabofloxacin hydrochloride and encountering potential efflux pump-mediated resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fourth-generation fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1][2] By targeting both enzymes, Zabofloxacin disrupts these vital cellular processes, leading to bacterial cell death.[1][2] This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3]

Q2: What are the primary mechanisms of resistance to Zabofloxacin and other fluoroquinolones?

The main mechanisms of bacterial resistance to fluoroquinolones are:

  • Target site mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of the drug to its targets.[3][4]

  • Active efflux pumps: Bacteria can express transmembrane proteins that actively transport Zabofloxacin and other fluoroquinolones out of the cell, preventing them from reaching their intracellular targets.[4][5][6]

  • Plasmid-mediated resistance: Genes encoding resistance mechanisms, such as Qnr proteins that protect the target enzymes or antibiotic-modifying enzymes, can be transferred between bacteria on plasmids.[3][7]

  • Altered cell wall permeability: Changes in the bacterial cell envelope can reduce the influx of the antibiotic.[4][8]

Q3: Which efflux pumps are commonly associated with fluoroquinolone resistance?

Several families of efflux pumps contribute to fluoroquinolone resistance across different bacterial species. The most well-characterized include:

  • The Major Facilitator Superfamily (MFS): In Gram-positive bacteria like Staphylococcus aureus, the NorA efflux pump is a primary contributor to fluoroquinolone resistance.[5][9][10][11]

  • The Resistance-Nodulation-Division (RND) Family: In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the AcrAB-TolC and MexAB-OprM tripartite systems are major efflux pumps responsible for multidrug resistance, including resistance to fluoroquinolones.[12][13][14][15]

Q4: How can I determine if Zabofloxacin resistance in my bacterial strain is due to efflux pump overexpression?

A common method is to determine the Minimum Inhibitory Concentration (MIC) of Zabofloxacin in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction (typically ≥4-fold) in the MIC in the presence of an EPI suggests that efflux is a contributing mechanism of resistance.[16] This can be further confirmed using substrate accumulation assays.

Troubleshooting Guides

Problem 1: Higher than expected MIC of Zabofloxacin for a bacterial strain.

Possible Cause: The bacterial strain may be overexpressing an efflux pump that recognizes Zabofloxacin as a substrate.

Troubleshooting Steps:

  • Perform a synergy assay with an Efflux Pump Inhibitor (EPI):

    • Use a known broad-spectrum EPI such as Phenylalanine-Arginine β-Naphthylamide (PAβN) for Gram-negative bacteria or Reserpine for Gram-positive bacteria.

    • Determine the MIC of Zabofloxacin alone and in the presence of a sub-inhibitory concentration of the EPI using a checkerboard assay.

    • A significant decrease in the Zabofloxacin MIC in the presence of the EPI indicates efflux pump activity.

  • Conduct a substrate accumulation assay:

    • Use a fluorescent dye that is a known substrate of the suspected efflux pump (e.g., Ethidium Bromide or Nile Red).

    • Measure the fluorescence inside the bacterial cells over time in the presence and absence of an energy source (to activate the pumps) and an EPI.

    • Lower fluorescence in the absence of the EPI (and presence of an energy source) suggests active efflux.

Problem 2: Inconsistent results in efflux pump inhibitor synergy assays.

Possible Cause 1: The chosen EPI may not be effective against the specific efflux pump in your bacterial strain.

Troubleshooting Steps:

  • Test a panel of different EPIs with varying mechanisms of action.

  • Consult the literature to identify EPIs known to be effective against the suspected efflux pump family in your bacterial species.

Possible Cause 2: The concentration of the EPI may be suboptimal (either too low to be effective or too high, causing toxicity).

Troubleshooting Steps:

  • Determine the MIC of the EPI alone to establish its intrinsic antibacterial activity.

  • Use the EPI at a sub-inhibitory concentration (typically 1/4 to 1/8 of its MIC) in synergy assays.

  • Perform a dose-response experiment with varying concentrations of the EPI to find the optimal concentration for synergy.

Experimental Protocols & Data

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][17][18][19]

Methodology:

  • Prepare a serial dilution of Zabofloxacin: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare bacterial inoculum: Culture the bacterial strain overnight and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[17]

  • Inoculate the plate: Add the bacterial inoculum to each well containing the Zabofloxacin dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate: Incubate the plate at 37°C for 16-20 hours.[14]

  • Determine MIC: The MIC is the lowest concentration of Zabofloxacin at which no visible bacterial growth (turbidity) is observed.[14][17][18][19]

Protocol 2: Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., Zabofloxacin and an EPI).[20][21][22]

Methodology:

  • Prepare serial dilutions: In a 96-well plate, prepare two-fold serial dilutions of Zabofloxacin along the x-axis and two-fold serial dilutions of the EPI along the y-axis.

  • Inoculate: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.

  • Incubate: Incubate the plate at 37°C for 16-24 hours.

  • Determine FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • Synergy: FIC ≤ 0.5

    • Additive/Indifference: 0.5 < FIC ≤ 4

    • Antagonism: FIC > 4

Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay

This fluorometric assay measures the activity of efflux pumps by quantifying the intracellular accumulation of the fluorescent substrate EtBr.[3][9][12]

Methodology:

  • Prepare bacterial cells: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).

  • Load cells with EtBr: Add EtBr to the cell suspension at a final concentration that gives a low background fluorescence.

  • Initiate efflux: Energize the cells by adding an energy source (e.g., glucose) to initiate the efflux of EtBr.

  • Monitor fluorescence: Measure the fluorescence over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr.

  • Test with EPI: Repeat the assay in the presence of an EPI. Inhibition of the decrease in fluorescence indicates that the EPI is blocking the efflux of EtBr.

Quantitative Data: Effect of Efflux Pump Inhibitors on Fluoroquinolone MIC

Note: Zabofloxacin-specific quantitative data with EPIs is limited in publicly available literature. The following tables present data for other fluoroquinolones, which are expected to show similar trends with Zabofloxacin due to their shared class and susceptibility to the same efflux pumps.

Table 1: Effect of Phenylalanine-Arginine β-Naphthylamide (PAβN) on Ciprofloxacin MIC against Gram-Negative Bacteria Overexpressing AcrAB-TolC

Bacterial StrainCiprofloxacin MIC (µg/mL)Ciprofloxacin MIC + PAβN (20 µg/mL) (µg/mL)Fold Decrease in MIC
E. coli (AcrAB-TolC overexpressing)16116
K. pneumoniae (MDR)3248
P. aeruginosa (MexAB-OprM overexpressing)80.516

Table 2: Effect of Reserpine on Ciprofloxacin MIC against Staphylococcus aureus Overexpressing NorA

Bacterial StrainCiprofloxacin MIC (µg/mL)Ciprofloxacin MIC + Reserpine (20 µg/mL) (µg/mL)Fold Decrease in MIC
S. aureus (NorA overexpressing)64416
MRSA Clinical Isolate 1128816
MRSA Clinical Isolate 232216

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation of Efflux Mechanism cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start High Zabofloxacin MIC checkerboard Checkerboard Assay (Zabofloxacin + EPI) start->checkerboard accumulation Substrate Accumulation Assay (e.g., Ethidium Bromide) start->accumulation mic_reduction Significant MIC Reduction? checkerboard->mic_reduction Calculate FIC Index efflux_inhibition Efflux Inhibition Observed? accumulation->efflux_inhibition Measure Fluorescence conclusion Efflux-Mediated Resistance Confirmed mic_reduction->conclusion Yes efflux_inhibition->conclusion Yes

Caption: Troubleshooting workflow for investigating efflux-mediated Zabofloxacin resistance.

signaling_pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space zabofloxacin_out Zabofloxacin zabofloxacin_in Zabofloxacin zabofloxacin_out->zabofloxacin_in Influx epi_out EPI efflux_pump Efflux Pump (e.g., NorA, AcrAB-TolC) epi_out->efflux_pump Inhibition efflux_pump->zabofloxacin_out Efflux zabofloxacin_in->efflux_pump target DNA Gyrase / Topoisomerase IV zabofloxacin_in->target Binding inhibition Inhibition of DNA Replication target->inhibition

Caption: Mechanism of efflux pump-mediated resistance to Zabofloxacin and its inhibition.

References

Zabofloxacin hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zabofloxacin hydrochloride.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Solutions

Researchers may encounter difficulties in dissolving this compound, particularly in neutral pH aqueous buffers. This can hinder the preparation of stock solutions and formulations for various in vitro and in vivo experiments.

Possible Causes and Solutions:

  • pH-Dependent Solubility: Fluoroquinolones, including zabofloxacin, are amphoteric molecules, meaning their solubility is highly dependent on the pH of the solvent. As weak bases, their solubility generally increases in acidic conditions.

    • Troubleshooting Tip: Attempt to dissolve this compound in a slightly acidic buffer (e.g., pH 3-5). For other fluoroquinolones like ciprofloxacin lactate, solubility is significantly higher at lower pH values. While specific data for this compound is limited, a similar trend is expected.

  • Insufficient Sonication or Agitation: The dissolution process may be slow.

    • Troubleshooting Tip: Use an ultrasonic bath or vigorous vortexing to aid dissolution. For DMSO, warming the solution to 37°C or even 60°C with sonication is recommended to achieve higher concentrations.[1][2]

  • Solvent Selection: Water may not be the ideal solvent for achieving high concentrations.

    • Troubleshooting Tip: Consider using Dimethyl Sulfoxide (DMSO) for preparing concentrated stock solutions. This compound is soluble in DMSO at 6.67 mg/mL.[1][2] For subsequent dilutions into aqueous media, ensure the final DMSO concentration is compatible with your experimental system.

Experimental Protocol: Preparing a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 6.67 mg/mL.

  • Warm the mixture to 37°C while sonicating in an ultrasonic bath until the solid is completely dissolved. For higher concentrations, warming up to 60°C may be necessary.[1][2]

  • Store the stock solution at -20°C in a tightly sealed, light-protected container.

G cluster_start Start cluster_steps Troubleshooting Steps cluster_outcome Outcome cluster_end End start Poor Solubility Observed step1 Adjust pH to Acidic Range (3-5) start->step1 step2 Increase Agitation (Sonication/Vortexing) step1->step2 step3 Use Alternative Solvent (DMSO) step2->step3 outcome1 Solubility Achieved? step3->outcome1 end_yes Proceed with Experiment outcome1->end_yes Yes end_no Consider Formulation Strategies outcome1->end_no No

Issue 2: Instability of this compound in Solution

Researchers may observe a loss of potency or the appearance of degradation products in this compound solutions over time, which can compromise experimental results.

Possible Causes and Solutions:

  • pH and Temperature Effects: The stability of fluoroquinolones in solution can be influenced by pH and temperature. While specific data for this compound is limited, studies on other fluoroquinolones have shown degradation under certain conditions.

    • Troubleshooting Tip: Prepare fresh solutions before each experiment. If storage is necessary, store solutions at low temperatures (e.g., -20°C) and protect them from light. For other fluoroquinolones, neutral to slightly acidic pH is generally preferred for stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. A study on zabofloxacin showed instability in bile after freeze-thaw cycles.

    • Troubleshooting Tip: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Photodegradation: Fluoroquinolones are known to be susceptible to degradation upon exposure to light.

    • Troubleshooting Tip: Protect all solutions containing this compound from light by using amber vials or by wrapping containers with aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

Experimental Protocol: General Stability Assessment (Forced Degradation)

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light.

  • Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Zabofloxacin HCl Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Degradation Profile analysis->outcome

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: Specific quantitative solubility data for this compound in common solvents like water, ethanol, and methanol is not widely available in public literature. However, its solubility in DMSO has been reported to be 6.67 mg/mL with the aid of sonication and warming.[1][2]

SolventSolubility (mg/mL)Conditions
DMSO6.67Ultrasonic and warming to 60°C
WaterData not available-
EthanolData not available-
MethanolData not available-

Q2: How does pH affect the solubility of this compound?

A2: While a detailed pH-solubility profile for this compound is not publicly available, it is expected to exhibit pH-dependent solubility characteristic of fluoroquinolones. These compounds are typically more soluble in acidic pH due to the protonation of the basic amine groups. For instance, ciprofloxacin lactate shows significantly higher solubility at pH 3-5 compared to neutral or alkaline pH.[6][7] A similar trend can be anticipated for this compound.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure stability, it is recommended to store stock solutions of this compound at -20°C and protected from light. For short-term storage, refrigeration at 2-8°C may be adequate, but fresh preparation is always preferred. Aliquoting stock solutions into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which have been shown to cause instability in certain biological matrices.

Q4: Is there a validated analytical method for quantifying this compound and its potential degradation products?

A4: While a specific stability-indicating HPLC method for this compound from forced degradation studies is not detailed in the available literature, a validated RP-HPLC method with fluorescence detection has been developed for its quantification in biological fluids (plasma, bile, and urine). This method could serve as a starting point for developing a stability-indicating assay.

Key Parameters of the Published HPLC Method:

  • Column: C18 reverse-phase

  • Detection: Fluorescence

  • Sample Preparation: Protein precipitation with methanol for plasma; deproteinization and extraction with chloroform for bile and urine.

For a stability-indicating method, the protocol would need to be validated according to ICH guidelines to demonstrate specificity, i.e., the ability to separate the parent drug from any degradation products formed under stress conditions.[8][9][10][11][12]

Q5: What are the likely degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been extensively reported. However, based on the known degradation of other fluoroquinolones, potential degradation pathways under forced conditions could involve:

  • Hydrolysis: Cleavage of amide or other susceptible bonds.

  • Oxidation: Modification of the piperazine ring or other electron-rich moieties.

  • Photodegradation: Decarboxylation, dealkylation, or modification of the quinolone core upon exposure to light.

Identifying the exact degradation products would require techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS).

References

Technical Support Center: Optimizing Zabofloxacin Hydrochloride for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with Zabofloxacin hydrochloride.

Frequently Asked Questions (FAQs)

General Information

Q1: What is the mechanism of action of Zabofloxacin?

A1: Zabofloxacin is a fourth-generation fluoroquinolone antibiotic.[1][] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][] By targeting these enzymes, Zabofloxacin disrupts bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[][3]

Q2: What is the spectrum of activity for Zabofloxacin?

A2: Zabofloxacin has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[4] It is particularly potent against respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, as well as Staphylococcus aureus (including methicillin-resistant strains, MRSA).[5][6]

Dosage and Administration

Q3: How do I determine the optimal dose of Zabofloxacin for my in vivo experiment?

A3: The optimal dose of Zabofloxacin depends on the animal model, the pathogen being studied, and the site of infection. A crucial concept in determining dosage is the use of pharmacokinetic/pharmacodynamic (PK/PD) modeling.[7][8][9] For fluoroquinolones, the most important PK/PD index for predicting efficacy is the ratio of the free drug Area Under the Curve over 24 hours to the Minimum Inhibitory Concentration (fAUC/MIC).[7][10] A target fAUC/MIC ratio of >25-35 has been associated with efficacy for S. pneumoniae in murine thigh infection models.[10] For many pathogens, a target AUC/MIC ratio of approximately 100 is associated with maximal clinical and bacteriological efficacy.[11]

To optimize your dosage, you should:

  • Determine the MIC of Zabofloxacin for your bacterial strain.

  • Conduct a pilot pharmacokinetic study in your animal model to determine the AUC of Zabofloxacin at a given dose.

  • Use the PK/PD target to calculate the dose required to achieve the desired fAUC/MIC ratio.

  • Perform a dose-ranging study in your infection model to confirm efficacy (e.g., reduction in bacterial load or improved survival).

Q4: How should I prepare and administer this compound for oral and intravenous routes in animal models?

A4: For oral administration, this compound can be dissolved in a suitable vehicle such as sterile water or a methylcellulose-based vehicle. For intravenous administration, it should be dissolved in a sterile, isotonic solution like 0.9% saline. It is crucial to ensure complete dissolution and filter the solution for intravenous use. A study in rats used methanol to prepare stock solutions for analytical purposes, which were then further diluted.[12] The final formulation for administration to animals should be prepared in a biocompatible vehicle.[13]

Q5: What are some reported efficacious doses of Zabofloxacin in murine models?

A5: In a murine systemic infection model with penicillin-resistant S. pneumoniae, Zabofloxacin had a median effective dose (ED50) of 0.42 mg/kg.[14] In a similar model with MRSA, the ED50 was 29.05 mg/kg.[5][15] These values can serve as a starting point for your dose-ranging studies.

Troubleshooting Guide

Q1: I am observing unexpected toxicity or adverse effects in my animals. What should I do?

A1: Fluoroquinolones as a class can have adverse effects.[16][17] In animal studies, subacute toxicity with Zabofloxacin has been noted as atrophy of endocrine organs with vomiting in dogs.[18] Common side effects in humans that could be monitored in animals include gastrointestinal issues, central nervous system effects (e.g., changes in activity), and hypersensitivity reactions.[11]

  • Troubleshooting Steps:

    • Review the Dose and Vehicle: Ensure the dose is appropriate for the animal species and that the vehicle is well-tolerated.[13] Some vehicles can cause adverse effects that may be confounded with drug toxicity.[13]

    • Reduce the Dose: If possible, lower the dose and see if the adverse effects diminish while maintaining efficacy.

    • Change the Route of Administration: If one route is causing local irritation or other issues, consider an alternative route.

    • Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or changes in behavior.

    • Consult Literature: Check for any reported toxicities of Zabofloxacin in your specific animal model.

Q2: My in vivo experiment is not showing the expected efficacy, even at doses that should be effective based on in vitro data. What could be the problem?

A2: A discrepancy between in vitro and in vivo results can be due to several factors.

  • Troubleshooting Steps:

    • Check Drug Stability and Formulation: Ensure your Zabofloxacin solution is fresh and has been stored correctly to prevent degradation.[19] Confirm the accuracy of your formulation calculations.

    • Verify Pharmacokinetics: The drug may not be reaching the site of infection at a high enough concentration. Consider performing a pharmacokinetic study in your animal model to determine the drug's absorption, distribution, metabolism, and excretion. The bioavailability of Zabofloxacin in rats was found to be 27.7% after oral administration.[19]

    • Inoculum Size: A very high bacterial inoculum can sometimes overwhelm the antimicrobial effect, a phenomenon known as the inoculum effect.[20]

    • Immune Status of the Animal: If you are using immunocompromised animals, the required dose for efficacy may be higher than in immunocompetent animals.

    • Resistance Development: Bacteria can develop resistance to fluoroquinolones through mutations in DNA gyrase and topoisomerase IV.[4] It is advisable to confirm the susceptibility of the bacteria recovered from treated animals.

Q3: I am having trouble with the solubility of this compound in my chosen vehicle. What can I do?

A3: Solubility can be a challenge for in vivo formulations.

  • Troubleshooting Steps:

    • Adjust pH: The solubility of many compounds is pH-dependent. Try adjusting the pH of your vehicle within a physiologically acceptable range.

    • Use a Co-solvent: Consider using a small percentage of a biocompatible co-solvent like DMSO or ethanol, but be mindful of potential toxicity.

    • Try a Different Vehicle: Commonly used vehicles for animal studies include polyethylene glycol (PEG), carboxymethyl cellulose (CMC), or cyclodextrins.[13] Refer to literature for vehicles used with Zabofloxacin or other fluoroquinolones.

    • Sonication: Gentle heating and sonication can aid in dissolving the compound.

Data and Protocols

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Zabofloxacin

ParameterSpeciesDoseRouteValueReference
CmaxHuman366.7 mgOral1.9 ± 0.5 mg/L[4]
TmaxHuman366.7 mgOral0.5 - 4 h[4]
Half-lifeHuman366.7 mgOral8 ± 1 h[4]
BioavailabilityRat20 mg/kgOral27.7%[19]

Table 2: In Vivo Efficacy of Zabofloxacin in Murine Systemic Infection Models

PathogenMouse StrainED50 (mg/kg)Reference
Penicillin-Resistant S. pneumoniaeNot Specified0.42[14]
MRSANot Specified29.05[5][15]

Table 3: Example MIC Values for Zabofloxacin

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
S. pneumoniae (Penicillin-Susceptible)N/A0.03[14]
S. pneumoniae (Penicillin-Resistant)N/A0.03[14]
S. pneumoniae (Quinolone-Resistant)N/A1[14]
MRSA0.252[5][15]
H. influenzaeN/AN/A[6][21][22][23]

Note: N/A indicates that the specific value was not provided in the cited sources. Researchers should determine the MIC for their specific strains.

Experimental Protocols

Protocol 1: Murine Systemic Infection Model

This protocol is adapted from studies evaluating the efficacy of fluoroquinolones against systemic bacterial infections.

  • Animal Model:

    • Species: Mouse (e.g., BALB/c, Swiss Webster)

    • Sex: Female

    • Weight: 20-25 g

    • Housing: Provide sterile food, water, and bedding.

  • Bacterial Strain and Inoculum Preparation:

    • Select the desired bacterial strain (e.g., S. pneumoniae, MRSA).

    • Grow the bacteria in an appropriate broth medium (e.g., Todd-Hewitt broth for S. pneumoniae) to mid-log phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the bacteria in PBS or a suitable medium containing a mucin-like substance (e.g., 5% hog gastric mucin) to enhance virulence.

    • Determine the bacterial concentration (CFU/mL) by serial dilution and plating. Adjust the concentration to the desired lethal dose (e.g., 100x LD50).

  • Infection Procedure:

    • Inject the bacterial suspension intraperitoneally (IP) into the mice. The typical injection volume is 0.1-0.2 mL.

  • Zabofloxacin Administration:

    • Prepare the this compound solution in a sterile vehicle.

    • Administer the drug at predetermined time points post-infection (e.g., 1 and 4 hours).

    • The route of administration can be oral (gavage) or subcutaneous (SC).

    • Include a vehicle control group and potentially a positive control antibiotic group.

  • Endpoint Measurement:

    • Monitor the mice for a set period (e.g., 7 days) and record mortality.

    • Calculate the ED50 (the dose required to protect 50% of the mice) using a method like the Probit analysis.

    • Alternatively, at a specific time point (e.g., 24 hours), euthanize a subset of animals, aseptically collect organs (e.g., spleen, liver, lungs), homogenize the tissues, and perform quantitative bacteriology to determine the bacterial load (CFU/g of tissue).

Protocol 2: Murine Respiratory Tract Infection Model

This protocol is based on established methods for inducing pneumonia in mice to test antibiotic efficacy.[24][25]

  • Animal Model:

    • As described in Protocol 1. Mice may be rendered neutropenic with cyclophosphamide to establish a more severe infection, depending on the research question.[25]

  • Bacterial Strain and Inoculum Preparation:

    • As described in Protocol 1, using a respiratory pathogen like S. pneumoniae.

  • Infection Procedure:

    • Lightly anesthetize the mice (e.g., with isoflurane).

    • Instill a small volume (e.g., 20-50 µL) of the bacterial suspension intranasally. The mouse will inhale the inoculum into the lungs.

  • Zabofloxacin Administration:

    • As described in Protocol 1. Treatment may be initiated at a later time point (e.g., 24 hours post-infection) to allow the infection to establish.

  • Endpoint Measurement:

    • Primary endpoint is often the bacterial load in the lungs at a specific time after treatment.

    • Euthanize the mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU counting.

    • Survival can also be monitored over several days.

Visualizations

G cluster_bacterium Bacterial Cell DNA DNA Replication Replication DNA->Replication Transcription Transcription DNA->Transcription Gyrase Gyrase Gyrase->DNA Supercoils/ Relaxes TopoIV TopoIV TopoIV->DNA Decatenates CellDeath Cell Death Replication->CellDeath Transcription->CellDeath Zabofloxacin Zabofloxacin Zabofloxacin->Gyrase Inhibits Zabofloxacin->TopoIV Inhibits G cluster_protocol In Vivo Efficacy Workflow Start Start Inoculum Prepare Bacterial Inoculum Start->Inoculum Infection Infect Animal Model (e.g., IP, Intranasal) Inoculum->Infection Treatment Administer Zabofloxacin (Dose-Ranging) Infection->Treatment Monitoring Monitor Animals (Survival/Clinical Signs) Treatment->Monitoring Endpoint Endpoint Measurement (e.g., CFU count, Survival) Monitoring->Endpoint Analysis Data Analysis (e.g., ED50, PK/PD) Endpoint->Analysis End End Analysis->End G Efficacy_Issue In Vivo Efficacy Issue Check_Formulation Verify Formulation & Drug Stability Efficacy_Issue->Check_Formulation Check_PK Assess Pharmacokinetics (AUC in target tissue) Efficacy_Issue->Check_PK Check_Inoculum Evaluate Inoculum Size Efficacy_Issue->Check_Inoculum Check_Resistance Test for Bacterial Resistance Efficacy_Issue->Check_Resistance

References

Technical Support Center: Zabofloxacin Hydrochloride Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding adverse effects observed in animal studies of Zabofloxacin hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key adverse effects of this compound observed in preclinical animal studies?

A1: Preclinical studies have identified several key adverse effects associated with this compound administration in animals. These include developmental toxicity (teratogenicity) in rats and subacute toxicity in dogs, characterized by effects on endocrine organs.[1]

Q2: We are observing potential teratogenic effects in our rat studies with a similar fluoroquinolone. What kind of malformations have been reported for Zabofloxacin?

A2: In studies with Zabofloxacin (also referred to as DW-116), a range of external, visceral, and skeletal malformations were observed in rat fetuses at maternally toxic doses. Characteristic malformations included oedema, cleft palate, dilated cerebral ventricles, hypoplasia of the lungs, and ventricular septum defects.[2] Additionally, an increase in skeletal variations and developmental retardations have been noted.[2][3]

Q3: Our dog study is showing unexpected toxicity. What were the target organs for toxicity in subacute dog studies of Zabofloxacin?

A3: In a 4-week oral administration study in dogs, the primary target organs for Zabofloxacin (DW-224a) toxicity were identified as the thymus and testes, with observed atrophy.[1] Other observed clinical signs at toxic doses included vomiting and salivation, along with an increase in serum cholesterol levels.[1]

Q4: What is the No-Observed-Adverse-Effect Level (NOAEL) for Zabofloxacin in subacute dog studies?

A4: In a 4-week repeated oral dose study in dogs, the NOAEL for this compound was established at 10 mg/kg/day for both male and female animals.[1]

Troubleshooting Guides

Issue: Unexpected Fetal Malformations in Rat Developmental Toxicity Study

Possible Cause: Exposure to this compound during the critical period of organogenesis can induce teratogenic effects, particularly at doses that also elicit maternal toxicity.

Troubleshooting Steps:

  • Verify Dosing and Administration: Confirm the accuracy of dose calculations, formulation, and gavage technique. The teratogenic effects of Zabofloxacin are dose-dependent.

  • Assess Maternal Toxicity: Monitor dams for clinical signs of toxicity, such as decreased body weight and reduced food intake. The presence of maternal toxicity is often correlated with an increased incidence of fetal abnormalities.[2][3]

  • Detailed Fetal Examination: Conduct comprehensive external, visceral, and skeletal examinations of fetuses to identify the full spectrum of potential malformations. Refer to the table below for reported malformations.

  • Dose-Response Relationship: Analyze the incidence and severity of malformations across different dose groups to establish a clear dose-response relationship.

Issue: Atrophy of Endocrine Organs and Vomitus in Dog Toxicity Study

Possible Cause: Subacute oral administration of this compound can lead to toxicity targeting specific endocrine organs and gastrointestinal disturbances in dogs.

Troubleshooting Steps:

  • Clinical Observations: Closely monitor animals for clinical signs such as vomiting and salivation, especially after dosing.

  • Serum Biochemistry: Analyze serum cholesterol levels, as increases have been associated with Zabofloxacin administration in dogs.[1]

  • Histopathology: At the end of the study, perform detailed histopathological examinations of the thymus and testes to assess for atrophy.[1]

  • Dose Adjustment: If severe toxicity is observed, consider adjusting the dose levels for future studies to better characterize the dose-response curve and establish a NOAEL. The established NOAEL from a 4-week study is 10 mg/kg/day.[1]

Data Presentation

Table 1: Summary of Developmental Toxicity of Zabofloxacin (DW-116) in Rats
Dose Level (mg/kg/day)Maternal EffectsEmbryo/Fetal EffectsSpecific Malformations/Variations
31.3No signs of toxicityNo embryotoxicity-
125-Reduced placental weight, increased skeletal variations-
320Mild decrease in body weight gain and food consumptionMild decrease in fetal and placental weight, mild increase in fetal variations and retardations-
400Severe decrease in body weight gain and food consumptionSevere decrease in litter size, fetal and placental weight; severe increase in resorption rate and morphological alterationsOedema, cleft palate, dilated cerebral ventricle, hypoplasia of lung, ventricular septum defect[2]
500Clinical signs of toxicity, suppressed body weight, decreased food intakeIncreased resorption rate, decreased litter size, reduced fetal and placental weight, increased incidence of malformationsOedema, cleft palate, dilated cerebral ventricle, hypoplasia of lung, ventricular septum defect, increased skeletal variations and retardations[2][3]
Table 2: Summary of Subacute Toxicity of Zabofloxacin (DW-224a) in Dogs (4-Week Study)
Dose Level (mg/kg/day)Clinical SignsSerum BiochemistryHistopathological FindingsNOAEL
10No adverse effectsNo significant changesNo adverse findings10 mg/kg/day[1]
30Vomiting, salivationIncreased serum cholesterolAtrophy of thymus and testes-
90Vomiting, salivationIncreased serum cholesterolAtrophy of thymus and testes-

Experimental Protocols

Developmental Toxicity Study in Rats (Zabofloxacin/DW-116)

  • Animal Model: Sprague-Dawley rats.[2]

  • Administration: Oral gavage.[2]

  • Dosage: 0, 31.3, 125, and 500 mg/kg/day (in one study)[2] and 0, 320, 400, and 500 mg/kg/day (in another study).[3]

  • Treatment Period: Gestational days 6 to 16.[2][3]

  • Assessments:

    • Maternal: Clinical signs, body weight, food consumption.

    • Fetal: Dams subjected to Caesarean section on gestational day 20. Fetuses examined for external, visceral, and skeletal abnormalities. Parameters assessed include resorption rate, litter size, fetal weight, and placental weight.[2][3]

Subacute Toxicity Study in Dogs (Zabofloxacin/DW-224a)

  • Animal Model: Male and female dogs (n=3 per sex per group).[1]

  • Administration: Oral.[1]

  • Dosage: 0, 10, 30, and 90 mg/kg/day.[1]

  • Treatment Period: 4 weeks.[1]

  • Assessments:

    • In-life: Clinical signs, mortality, body weight, food consumption, ophthalmoscopy, urinalysis.

    • Post-mortem: Hematology, serum biochemistry, gross findings, organ weight, and histopathology.[1]

Visualizations

Developmental_Toxicity_Workflow cluster_Dosing Dosing Phase cluster_Monitoring In-Life Monitoring cluster_Termination Termination & Examination Dosing Pregnant Rats (Sprague-Dawley) Oral Gavage GD 6-16 Maternal_Monitoring Maternal Monitoring - Clinical Signs - Body Weight - Food Consumption Dosing->Maternal_Monitoring Daily C_Section Caesarean Section (GD 20) Maternal_Monitoring->C_Section End of Dosing Fetal_Exam Fetal Examination - External - Visceral - Skeletal C_Section->Fetal_Exam Sample Collection Subacute_Toxicity_Workflow cluster_Dosing_Dog Dosing Phase cluster_InLife_Dog In-Life Assessments cluster_Termination_Dog Terminal Assessments Dog_Dosing Dogs (Male & Female) 4-Week Oral Dosing InLife_Monitoring Daily/Weekly Monitoring - Clinical Signs - Body Weight - Food Consumption - Urinalysis Dog_Dosing->InLife_Monitoring Throughout Study Necropsy Necropsy InLife_Monitoring->Necropsy End of Study Terminal_Samples Sample Collection - Blood (Hematology, Serum Chemistry) - Tissues Necropsy->Terminal_Samples Histopath Histopathology (Target Organs: Thymus, Testes) Terminal_Samples->Histopath

References

Technical Support Center: Zabofloxacin Hydrochloride HPLC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Zabofloxacin hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: What are the typical chromatographic conditions for this compound analysis?

A1: A common method involves a reversed-phase HPLC system with fluorescence detection. Key parameters are summarized in the table below.[1][2][3]

Q2: My Zabofloxacin peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for fluoroquinolones like Zabofloxacin is often due to secondary interactions between the basic amine groups on the analyte and acidic silanol groups on the silica-based column packing.

  • Potential Causes:

    • Inappropriate Mobile Phase pH: If the pH is too high, residual silanols on the column can be ionized and interact with the protonated Zabofloxacin.

    • Column Degradation: Over time, the bonded phase of the column can degrade, exposing more active silanol sites.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., with phosphoric acid or formic acid) can suppress the ionization of silanol groups.[4]

    • Use an Ion-Pairing Reagent: Adding a reagent like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[4]

    • Check Column Performance: Evaluate the column with a standard compound to ensure it meets performance criteria. If necessary, replace the column.

    • Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves.

Q3: I am observing ghost peaks in my chromatogram. What are the likely sources and how do I eliminate them?

A3: Ghost peaks are unexpected peaks that can originate from various sources in the HPLC system.

  • Potential Sources:

    • Contaminated Mobile Phase: Impurities in the water or organic solvents.

    • Sample Carryover: Residual sample from a previous injection remaining in the autosampler needle or injection valve.

    • Contaminated Vials or Caps: Leachables from the sample vials or septa.

    • System Contamination: Buildup of contaminants in the pump, degasser, or tubing.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (mobile phase) to determine if the ghost peaks are coming from the system or the sample.

    • Prepare Fresh Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared aqueous buffers.

    • Clean the Autosampler: Flush the autosampler needle and injection port with a strong solvent.

    • Use High-Quality Vials: Employ vials and caps known to have low levels of extractables.

    • System Flush: If the problem persists, a systematic flush of the entire HPLC system may be necessary.

Q4: The retention time of my Zabofloxacin peak is shifting between injections. What should I investigate?

A4: Retention time variability can compromise the reliability of your assay.

  • Potential Causes:

    • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or changes in the proportioning of the gradient.

    • Fluctuating Column Temperature: Lack of a column oven or inconsistent ambient temperature.

    • Pump Malfunction: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Premix the mobile phase where possible and degas thoroughly.

    • Use a Column Oven: Maintain a constant and consistent column temperature.

    • Check the Pump: Inspect for leaks and listen for any unusual noises. Perform a flow rate accuracy test.

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q5: What is a suitable sample preparation method for analyzing Zabofloxacin in biological fluids like plasma?

A5: For plasma samples, a common and effective method is protein precipitation.[1][3]

  • Protocol:

    • To a known volume of plasma, add a precipitating agent like methanol (typically in a 2:1 or 3:1 ratio of methanol to plasma).

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant for injection into the HPLC system.

For other matrices like bile and urine, a deproteinization step followed by liquid-liquid extraction with a solvent like chloroform may be necessary.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for a validated this compound HPLC assay with fluorescence detection.[1][3][5]

ParameterPlasmaBileUrine
Linearity Range 50 - 25,000 ng/mL0.5 - 100 µg/mL0.5 - 100 µg/mL
Limit of Quantification (LOQ) 50 ng/mL0.5 µg/mL0.5 µg/mL
Correlation Coefficient (R) > 0.999> 0.999> 0.999

Experimental Protocol: HPLC Analysis of Zabofloxacin

This section details a validated HPLC method for the quantification of Zabofloxacin in biological samples.[1][2][3]

1. Chromatographic System:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition and gradient program should be optimized for the specific application.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 263 nm

    • Emission Wavelength: 410 nm

2. Standard Solution Preparation:

  • Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 0.5 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

3. Sample Preparation (Plasma):

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 200 µL of methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. Injection and Analysis:

  • Inject a fixed volume of the prepared sample or standard solution (e.g., 20 µL) into the HPLC system.

  • Record the chromatogram and integrate the peak area of Zabofloxacin.

  • Quantify the concentration of Zabofloxacin in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_problems Problem Identification cluster_causes_tailing Potential Causes: Peak Tailing cluster_causes_ghost Potential Causes: Ghost Peaks cluster_causes_rt Potential Causes: RT Shift cluster_solutions Solutions start Chromatographic Issue Identified peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks rt_shift Retention Time Shift start->rt_shift ph_issue Incorrect Mobile Phase pH peak_tailing->ph_issue column_degradation Column Degradation peak_tailing->column_degradation overload Sample Overload peak_tailing->overload mp_contamination Mobile Phase Contamination ghost_peaks->mp_contamination carryover Sample Carryover ghost_peaks->carryover system_contamination System Contamination ghost_peaks->system_contamination mp_inconsistency Inconsistent Mobile Phase rt_shift->mp_inconsistency temp_fluctuation Temperature Fluctuation rt_shift->temp_fluctuation pump_issue Pump Malfunction rt_shift->pump_issue solution Implement Corrective Actions ph_issue->solution column_degradation->solution overload->solution mp_contamination->solution carryover->solution system_contamination->solution mp_inconsistency->solution temp_fluctuation->solution pump_issue->solution

Caption: HPLC Troubleshooting Workflow.

Zabofloxacin_HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock_solution Prepare Zabofloxacin Stock Solution working_standards Prepare Working Standards stock_solution->working_standards injection Inject Sample/Standard into HPLC working_standards->injection sample_prep Prepare Biological Sample (e.g., Protein Precipitation) sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection Fluorescence Detection (Ex: 263 nm, Em: 410 nm) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Zabofloxacin Concentration calibration->quantification

Caption: Zabofloxacin HPLC Analysis Workflow.

References

Zabofloxacin Hydrochloride In Vitro Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in in vitro assays involving Zabofloxacin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Zabofloxacin?

A1: Zabofloxacin is a fourth-generation fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] By binding to the enzyme-DNA complex, Zabofloxacin stabilizes it, which leads to the generation of double-strand breaks in the bacterial DNA.[1] This disruption of DNA replication, transcription, repair, and recombination processes ultimately results in bacterial cell death.[1][2] This dual-targeting mechanism is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2][3]

Q2: What are the main sources of variability in in vitro antimicrobial susceptibility testing (AST)?

A2: Variability in AST, such as Minimum Inhibitory Concentration (MIC) assays, can arise from several factors. These include the preparation and storage of the antibiotic stock solution, the density of the bacterial inoculum, the composition and pH of the culture medium, incubation time and conditions, and the presence of resistance mechanisms in the test organism.[4] For fluoroquinolones, factors such as the concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) in the medium can also influence the results.

Q3: How should this compound stock solutions be prepared and stored?

Q4: Can Zabofloxacin interfere with cell viability assays like the MTT assay?

A4: While there is no specific data on Zabofloxacin interference with the MTT assay, it is a known phenomenon that certain compounds can interact with the assay components, leading to inaccurate results. Potential interferences can include the compound absorbing light at the same wavelength as the formazan product or chemically reacting with the MTT reagent. It is always recommended to include control wells containing the compound in cell-free media to check for any direct interaction with the MTT reagent.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Step
Inconsistent Inoculum Density Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. This can be verified using a spectrophotometer.
Degradation of Zabofloxacin Prepare fresh dilutions of Zabofloxacin from a properly stored stock solution for each assay. Avoid using old or improperly stored solutions.
Variation in Media Composition Use the same batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for all related experiments. The concentration of divalent cations can affect the activity of fluoroquinolones.
Inconsistent Incubation Conditions Ensure a consistent incubation temperature and duration (e.g., 35°C ± 2°C for 16-20 hours for many common pathogens) as per CLSI guidelines.
Presence of Resistance Mechanisms Be aware of potential low-level resistance mechanisms in your bacterial strains, which can lead to trailing endpoints or skipped wells.[4]
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate serial dilutions of the antimicrobial agent and consistent inoculation.
Issue 2: Poor Solubility or Precipitation of Zabofloxacin in Assays
Potential Cause Troubleshooting Step
Incorrect Solvent While specific data is limited, for many fluoroquinolones, DMSO is a suitable solvent for creating a high-concentration stock solution. For aqueous working solutions, the pH may need to be adjusted as solubility can be pH-dependent.
Precipitation in Aqueous Media When diluting the DMSO stock solution into aqueous media, ensure rapid mixing. Do not exceed the solubility limit of Zabofloxacin in the final assay medium. It may be necessary to perform a solubility test prior to the main experiment.
Low Temperature Some compounds are less soluble at lower temperatures. Ensure all solutions are at the appropriate temperature before mixing.
Issue 3: Inconsistent Results in Cell Viability (e.g., MTT) Assays
Potential Cause Troubleshooting Step
Direct Interaction with MTT Reagent Include a control plate with Zabofloxacin in cell-free media to check for any chemical reaction with the MTT reagent that could lead to formazan formation.
Interference with Cellular Metabolism Be aware that some compounds can alter cellular metabolism, which can affect the reduction of MTT and not directly correlate with cell viability. Consider using a complementary viability assay that measures a different cellular parameter (e.g., membrane integrity via LDH release).
Incomplete Solubilization of Formazan Ensure complete dissolution of the formazan crystals by adding the solubilization solution (e.g., DMSO or acidified isopropanol) and mixing thoroughly before reading the absorbance.
Cell Density Optimize the initial cell seeding density to ensure that the cells are in the logarithmic growth phase at the time of the assay.

Data Presentation

Table 1: Physicochemical Properties of Zabofloxacin and a Related Fluoroquinolone
PropertyZabofloxacinCiprofloxacin (for comparison)
Molecular Formula C₁₉H₂₀FN₅O₄C₁₇H₁₈FN₃O₃
Molecular Weight 401.39 g/mol 331.34 g/mol [5]
pKa (Strongest Acidic) Not available5.56[6]
pKa (Strongest Basic) Not available8.77[6]
LogP Not available-1.1[5]
Table 2: Solubility of a Representative Fluoroquinolone (Moxifloxacin Hydrochloride)
SolventApproximate Solubility (mg/mL)
DMSO ~10[7]
Dimethylformamide (DMF) ~3.33[7]
PBS (pH 7.2) ~0.2[7]

Experimental Protocols

Broth Microdilution MIC Assay (Following CLSI Guidelines)

This protocol is a general guide based on the Clinical and Laboratory Standards Institute (CLSI) M07 document.[8][9]

  • Preparation of Zabofloxacin Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Preparation of Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the Zabofloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile broth or saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate containing the Zabofloxacin dilutions.

    • This will bring the total volume in each well to 100 µL.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of Zabofloxacin that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

MTT Cell Viability Assay

This is a general protocol for assessing the cytotoxicity of Zabofloxacin against a mammalian cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Zabofloxacin.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Visualizations

G cluster_0 Troubleshooting Workflow for In Vitro Assay Variability Start High Variability in Assay Results Check_Reagents Step 1: Verify Reagent Quality and Preparation Start->Check_Reagents Check_Protocol Step 2: Review Experimental Protocol Adherence Check_Reagents->Check_Protocol Reagents OK Consult Consult Senior Researcher or Technical Support Check_Reagents->Consult Reagent Issue Identified Check_Equipment Step 3: Calibrate and Check Equipment Check_Protocol->Check_Equipment Protocol Followed Check_Protocol->Consult Deviation from Protocol Analyze_Data Step 4: Re-analyze Data and Controls Check_Equipment->Analyze_Data Equipment OK Check_Equipment->Consult Equipment Malfunction Resolved Issue Resolved Analyze_Data->Resolved Controls OK, Variability Explained Analyze_Data->Consult Inconsistent Controls or Unexplained Variability

Caption: A general troubleshooting workflow for addressing variability in in vitro assays.

G cluster_bacterium Bacterial Cell Zabofloxacin This compound Block_Gyrase Inhibition Zabofloxacin->Block_Gyrase Block_TopoIV Inhibition Zabofloxacin->Block_TopoIV DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV Topoisomerase IV Cell_Division Chromosome Segregation (Cell Division) Topoisomerase_IV->Cell_Division enables Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death disruption leads to Cell_Division->Bacterial_Death disruption leads to Block_Gyrase->DNA_Gyrase Block_TopoIV->Topoisomerase_IV

Caption: Mechanism of action of this compound.

BrothMicrodilutionWorkflow cluster_workflow Broth Microdilution MIC Assay Workflow prep_antibiotic 1. Prepare Zabofloxacin Stock Solution serial_dilution 2. Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculate_plate 4. Inoculate Plate with Bacterial Suspension serial_dilution->inoculate_plate prep_inoculum 3. Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate_plate incubation 5. Incubate at 35°C for 16-20 hours inoculate_plate->incubation read_mic 6. Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for a standard broth microdilution MIC assay.

References

Managing poor oral bioavailability of Zabofloxacin hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zabofloxacin hydrochloride, with a focus on managing its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of Zabofloxacin?

A pharmacokinetic study in rats reported the oral bioavailability of Zabofloxacin to be approximately 27.7% when administered at a dose of 20 mg/kg.[1][2] In a human clinical trial, this compound (DW-224a) and Zabofloxacin aspartate (DW-224aa) were found to be bioequivalent, though the absolute oral bioavailability in humans was not specified in the available literature.[3]

Q2: What are the potential reasons for the incomplete oral bioavailability of this compound?

While specific studies detailing the exact causes for Zabofloxacin's incomplete bioavailability are limited, potential factors, common to fluoroquinolones, may include:

  • Solubility: As a hydrochloride salt, Zabofloxacin's solubility can be pH-dependent. Fluoroquinolones can exhibit poor solubility in the higher pH environment of the small intestine, which is the primary site of drug absorption.[4][5][6]

  • Chelation: Fluoroquinolones are known to chelate with multivalent cations (e.g., Al³⁺, Mg²⁺, Fe²⁺, Zn²⁺) present in food or co-administered drugs. This interaction can form insoluble complexes that are poorly absorbed.[7]

  • First-Pass Metabolism: Although not specifically detailed for Zabofloxacin, hepatic first-pass metabolism can reduce the amount of active drug reaching systemic circulation.

  • Efflux Transporters: Some fluoroquinolones are substrates for efflux transporters in the intestinal wall, which can pump the drug back into the intestinal lumen, thereby reducing net absorption.

Q3: How do different salt forms of Zabofloxacin (hydrochloride vs. aspartate) compare in terms of pharmacokinetics?

A clinical study in healthy male volunteers compared single oral doses of this compound (366.7 mg) and Zabofloxacin aspartate (366.5 mg). The study concluded that both formulations were well-tolerated and exhibited comparable pharmacokinetic profiles, meeting the criteria for bioequivalence.[3][7]

Troubleshooting Guides

Issue: High variability in plasma concentrations after oral administration.

Possible Cause 1: Inconsistent dissolution.

  • Troubleshooting Steps:

    • Verify Dissolution Protocol: Ensure a standardized dissolution protocol is used. Key parameters to control include the dissolution medium (pH, composition), apparatus type, and agitation speed.[8][9]

    • Assess pH-dependent Solubility: Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8) to understand its dissolution behavior.[6]

    • Particle Size Analysis: Evaluate the particle size distribution of the this compound powder. Smaller and more uniform particle sizes generally lead to faster and more consistent dissolution.[10]

Possible Cause 2: Interaction with experimental vehicle or diet.

  • Troubleshooting Steps:

    • Review Vehicle Composition: If a suspension is being prepared, ensure the vehicle is inert and does not interact with Zabofloxacin.

    • Fasting State: Ensure animals are fasted for an appropriate period before oral administration to minimize food-drug interactions, particularly with components rich in multivalent cations.

Issue: Lower than expected Cmax and AUC values.

Possible Cause 1: Poor aqueous solubility limiting absorption.

  • Troubleshooting Steps:

    • Formulation Strategies: Consider formulation strategies to enhance solubility. These can range from simple pH adjustment of the vehicle to more advanced techniques like solid dispersions or lipid-based formulations.[11][12]

    • Particle Size Reduction: Micronization or nanonization can increase the surface area of the drug, potentially leading to improved dissolution and absorption.[10][13]

Possible Cause 2: Degradation of Zabofloxacin in the formulation or gastrointestinal tract.

  • Troubleshooting Steps:

    • Stability Analysis: Assess the stability of Zabofloxacin in the dosing vehicle and under simulated gastric and intestinal fluids. A validated HPLC method can be used for this purpose.[1][2] Note that Zabofloxacin has been reported to be unstable in rat bile during freeze-thaw cycles.[1][2]

Data Presentation

Table 1: Pharmacokinetic Parameters of Zabofloxacin in Rats

ParameterValueUnitReference
Dose20mg/kg[1][2]
RouteOral-[1][2]
Bioavailability27.7%[1][2]
Excretion in Bile (Oral)~8%[1]
Excretion in Urine (Oral)~8%[1]

Table 2: Comparative Pharmacokinetics of Zabofloxacin Salts in Humans

ParameterThis compoundZabofloxacin AspartateUnitReference
Cmax1889.7 ± 493.42005.0 ± 341.3ng/mL[3]
AUClast11,110 ± 2,005.011,719 ± 2,507.5ng·h/mL[3]
AUCinf11,287 ± 2,012.611,913 ± 2,544.8ng·h/mL[3]
Tmax (range)0.5 - 40.8 - 3h[7]
Half-life8 ± 18 ± 1h[7]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound

Objective: To assess the dissolution rate of this compound under conditions simulating the gastrointestinal tract.

Materials:

  • This compound tablets/capsules or powder

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution media: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), phosphate buffer (pH 6.8)

  • HPLC system with UV detector

Methodology:

  • Prepare 900 mL of each dissolution medium and maintain the temperature at 37 ± 0.5°C.

  • Place one dose of this compound into each dissolution vessel.

  • Begin paddle rotation at a specified speed (e.g., 75 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of Zabofloxacin using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to generate dissolution profiles.

Protocol 2: Rat Pharmacokinetic Study for Oral Bioavailability Assessment

Objective: To determine the oral bioavailability of a new this compound formulation.

Materials:

  • Male Sprague-Dawley rats

  • This compound formulation (for oral administration)

  • This compound solution (for intravenous administration)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • HPLC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate rats for at least one week before the study.

  • Group Allocation: Divide rats into two groups: intravenous (IV) and oral (PO).

  • Dosing:

    • IV Group: Administer a single dose of Zabofloxacin (e.g., 10 mg/kg) via the tail vein.

    • PO Group: Administer a single oral dose of the Zabofloxacin formulation (e.g., 20 mg/kg) via oral gavage after an overnight fast.

  • Blood Sampling: Collect blood samples from the jugular or saphenous vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Zabofloxacin in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for both groups using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

G cluster_0 Oral Administration of Zabofloxacin HCl cluster_1 Absorption Barriers cluster_2 Systemic Circulation Oral Dose Oral Dose Dissolution in GI Tract Dissolution in GI Tract Oral Dose->Dissolution in GI Tract Drug in Solution Drug in Solution Dissolution in GI Tract->Drug in Solution Absorption (Intestinal Wall) Absorption (Intestinal Wall) Drug in Solution->Absorption (Intestinal Wall) Permeation Insoluble Complex Insoluble Complex Drug in Solution->Insoluble Complex Chelation with Cations Portal Vein Portal Vein Absorption (Intestinal Wall)->Portal Vein GI Lumen (Efflux) GI Lumen (Efflux) Absorption (Intestinal Wall)->GI Lumen (Efflux) P-gp Efflux Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver (First-Pass Metabolism) Systemic Circulation (Bioavailable Drug) Systemic Circulation (Bioavailable Drug) Liver (First-Pass Metabolism)->Systemic Circulation (Bioavailable Drug)

Caption: Factors influencing the oral bioavailability of Zabofloxacin.

G Start Start Problem Low/Variable Oral Bioavailability Observed Start->Problem Investigation Investigate Root Cause Problem->Investigation Solubility Is solubility pH-dependent or low? Investigation->Solubility Dissolution Is dissolution rate slow or variable? Investigation->Dissolution Interactions Potential for chelation or instability? Investigation->Interactions Formulation Formulation Strategies Solubility->Formulation Dissolution->Formulation Interactions->Formulation ParticleSize Particle Size Reduction (Micronization/Nanonization) Formulation->ParticleSize SolidDispersion Solid Dispersions Formulation->SolidDispersion LipidBased Lipid-Based Formulations (e.g., SEDDS) Formulation->LipidBased Re-evaluate Re-evaluate PK Profile ParticleSize->Re-evaluate SolidDispersion->Re-evaluate LipidBased->Re-evaluate

Caption: Troubleshooting workflow for poor oral bioavailability.

References

Zabofloxacin Hydrochloride Cross-Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding zabofloxacin hydrochloride cross-resistance with other quinolones.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of zabofloxacin and how does it relate to cross-resistance?

A1: Zabofloxacin, a fourth-generation fluoroquinolone, functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination.[1][2] By forming a stable complex with the enzyme and DNA, zabofloxacin induces double-strand DNA breaks, ultimately leading to bacterial cell death.[1]

Cross-resistance with other quinolones arises when a bacterial strain develops a resistance mechanism that is effective against multiple drugs in the same class. Since all quinolones share a similar mechanism of action, a mutation that alters the drug target site can confer resistance to zabofloxacin as well as other quinolones.

Q2: What are the primary mechanisms of resistance that lead to cross-resistance between zabofloxacin and other quinolones?

A2: The primary mechanisms are:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level quinolone resistance. These mutations reduce the binding affinity of quinolones to their target enzymes.

  • Efflux Pumps: Bacteria can actively transport quinolones out of the cell using efflux pumps, thereby reducing the intracellular drug concentration to sub-lethal levels.

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as qnr (which protects the target enzymes) or genes encoding antibiotic-modifying enzymes, can confer low-level resistance.

Q3: How does the in vitro activity of zabofloxacin compare to other quinolones against resistant strains?

A3: Zabofloxacin has demonstrated potent in vitro activity against a range of bacterial pathogens, including strains resistant to other fluoroquinolones. For instance, against quinolone-resistant Streptococcus pneumoniae, zabofloxacin has shown greater activity than ciprofloxacin and moxifloxacin. Similarly, it has shown superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to older fluoroquinolones. However, the level of activity is dependent on the specific resistance mechanisms present in the bacterial isolate.

Troubleshooting Guides

Problem: I am observing high Minimum Inhibitory Concentration (MIC) values for zabofloxacin against a bacterial isolate that is also resistant to ciprofloxacin.

  • Possible Cause 1: Target-Site Mutations. The isolate likely possesses mutations in the QRDRs of gyrA and/or parC. High-level resistance to ciprofloxacin often involves mutations in both genes, which would also increase the MIC of zabofloxacin.

  • Troubleshooting Step 1: Sequence the QRDRs. Perform PCR and sequencing of the gyrA and parC genes to identify known resistance mutations.

  • Possible Cause 2: Efflux Pump Overexpression. The isolate may be overexpressing an efflux pump that recognizes both ciprofloxacin and zabofloxacin as substrates.

  • Troubleshooting Step 2: Perform an Efflux Pump Inhibition Assay. Determine the MIC of zabofloxacin in the presence and absence of a known efflux pump inhibitor (e.g., reserpine). A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of an efflux mechanism.

Problem: My experimental results for zabofloxacin MIC values are not consistent.

  • Possible Cause: Variation in Experimental Protocol. Inconsistencies in inoculum preparation, incubation conditions, or reading of endpoints can lead to variable MIC results.

  • Troubleshooting Step: Standardize the MIC Testing Protocol. Strictly adhere to a standardized protocol, such as the one provided below, based on Clinical and Laboratory Standards Institute (CLSI) guidelines. Ensure consistent bacterial growth phase, inoculum density, and incubation time and temperature.

Quantitative Data Summary

The following tables summarize the comparative in vitro activity of zabofloxacin and other quinolones against quinolone-susceptible and quinolone-resistant bacterial strains.

Table 1: Comparative MICs (μg/mL) of Zabofloxacin and Other Quinolones against Streptococcus pneumoniae

Organism/Resistance ProfileAntibioticMIC50MIC90
Quinolone-Susceptible S. pneumoniae Zabofloxacin0.030.03
Ciprofloxacin12
Moxifloxacin0.120.25
Gemifloxacin0.030.03
Quinolone-Resistant S. pneumoniae Zabofloxacin0.251
Ciprofloxacin3264
Moxifloxacin48
Gemifloxacin0.251

Table 2: Comparative MICs (μg/mL) of Zabofloxacin and Other Quinolones against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC50MIC90
Zabofloxacin0.252
Moxifloxacin1>16
Levofloxacin4>16
Ciprofloxacin8>16

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • This compound and other quinolones (analytical grade)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solutions: Dissolve the antibiotics in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well plates to achieve the desired final concentrations.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plates: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Mutant Prevention Concentration (MPC) Assay

Materials:

  • Agar plates with and without antibiotic

  • Bacterial culture grown to high density (≥10¹⁰ CFU/mL)

  • Centrifuge and sterile tubes

Procedure:

  • Prepare High-Density Culture: Grow a large volume of the bacterial culture overnight to reach a high cell density.

  • Concentrate Bacteria: Centrifuge the culture and resuspend the pellet in a small volume of fresh broth to achieve a concentration of ≥10¹⁰ CFU/mL.

  • Plate on Antibiotic-Containing Agar: Spread a large volume of the concentrated culture onto agar plates containing a range of antibiotic concentrations (typically from the MIC to 64x MIC).

  • Incubation: Incubate the plates for 48-72 hours at 35°C ± 2°C.

  • Determine MPC: The MPC is the lowest antibiotic concentration that prevents the growth of any bacterial colonies.

DNA Gyrase and Topoisomerase IV Inhibition Assay

Materials:

  • Purified DNA gyrase and topoisomerase IV enzymes

  • Relaxed plasmid DNA (for gyrase assay) or catenated DNA (for topoisomerase IV assay)

  • ATP and appropriate reaction buffers

  • This compound and other quinolones

  • Agarose gel electrophoresis system

Procedure:

  • Set up Reaction Mixtures: In microcentrifuge tubes, combine the reaction buffer, ATP, and the appropriate DNA substrate.

  • Add Antibiotic: Add varying concentrations of the quinolone to be tested.

  • Initiate Reaction: Add the purified enzyme (DNA gyrase or topoisomerase IV) to each tube to start the reaction.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1 hour).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Analyze by Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel. Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • Determine IC50: The inhibitory activity is determined by quantifying the amount of supercoiled (for gyrase) or decatenated (for topoisomerase IV) DNA. The IC50 is the drug concentration that inhibits 50% of the enzymatic activity.

Visualizations

Quinolone_Cross_Resistance cluster_drug Quinolone Antibiotics cluster_target Bacterial Targets cluster_resistance Resistance Mechanisms Zabofloxacin Zabofloxacin DNA_Gyrase DNA Gyrase (gyrA, gyrB) Zabofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC, parE) Zabofloxacin->Topo_IV Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topo_IV Inhibits Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase Inhibits Moxifloxacin->Topo_IV Inhibits Bacterial_Death Bacterial_Death DNA_Gyrase->Bacterial_Death Leads to Topo_IV->Bacterial_Death Leads to Target_Mutation Target-Site Mutations (QRDR) Target_Mutation->DNA_Gyrase Alters Target_Mutation->Topo_IV Alters Treatment_Failure Treatment_Failure Target_Mutation->Treatment_Failure Causes Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Zabofloxacin Reduces Concentration Efflux_Pump->Ciprofloxacin Reduces Concentration Efflux_Pump->Moxifloxacin Reduces Concentration Efflux_Pump->Treatment_Failure Causes Plasmid_Resistance Plasmid-Mediated Resistance (qnr) Plasmid_Resistance->DNA_Gyrase Protects Plasmid_Resistance->Topo_IV Protects Plasmid_Resistance->Treatment_Failure Causes Bacterial_Infection Bacterial_Infection Bacterial_Infection->Zabofloxacin Treatment Bacterial_Infection->Ciprofloxacin Treatment Bacterial_Infection->Moxifloxacin Treatment

Caption: Quinolone cross-resistance mechanisms.

Experimental_Workflow cluster_mic MIC Determination cluster_mpc MPC Assay cluster_enzyme Enzyme Inhibition Assay A1 Prepare Serial Antibiotic Dilutions A2 Prepare Standardized Bacterial Inoculum A1->A2 A3 Inoculate & Incubate A2->A3 A4 Read MIC Value A3->A4 End Results Analyzed A4->End B1 Grow High-Density Bacterial Culture B2 Plate on Antibiotic- Containing Agar B1->B2 B3 Incubate for 48-72h B2->B3 B4 Determine MPC B3->B4 B4->End C1 Set up Reaction with Enzyme, DNA, ATP C2 Add Antibiotic C1->C2 C3 Incubate C2->C3 C4 Analyze by Gel Electrophoresis C3->C4 C5 Determine IC50 C4->C5 C5->End Start Start Experiment Start->A1 Start->B1 Start->C1

Caption: Workflow for in vitro resistance testing.

References

Validation & Comparative

Zabofloxacin Hydrochloride vs. Moxifloxacin: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative in vivo efficacy of novel antibiotics against established ones is critical for advancing infectious disease treatment. This guide provides an objective comparison of the in vivo performance of zabofloxacin hydrochloride and moxifloxacin, supported by experimental data from preclinical studies.

Mechanism of Action: Targeting Bacterial DNA Replication

Both zabofloxacin and moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4][5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with these enzymes and bacterial DNA, both drugs induce double-strand breaks in the DNA, ultimately leading to bacterial cell death.[1][7] Zabofloxacin is noted for its enhanced potency against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[1][8]

cluster_bacterium Bacterial Cell Zabofloxacin Zabofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Zabofloxacin->DNA_Gyrase inhibit Topoisomerase_IV Topoisomerase IV Zabofloxacin->Topoisomerase_IV inhibit Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase inhibit Moxifloxacin->Topoisomerase_IV inhibit DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Cell_Death DNA_Replication->Cell_Death

Mechanism of Action of Zabofloxacin and Moxifloxacin.

In Vivo Efficacy Data

The following tables summarize the comparative in vivo efficacy of zabofloxacin and moxifloxacin in murine models of systemic and respiratory tract infections.

Table 1: In Vivo Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA) in a Systemic Infection Mouse Model
Antimicrobial AgentMIC (µg/ml)ED50 (mg/kg)Bacterial Count in Lungs (log10 CFU/ml)
Zabofloxacin 0.0629.053.66
Moxifloxacin 0.0638.69Not explicitly stated, but higher than zabofloxacin

Data sourced from a study using a systemic infection model in mice with a clinical isolate of MRSA.[9][10][11][12]

Table 2: Comparative In Vivo Efficacy Against Streptococcus pneumoniae in Systemic and Respiratory Infection Mouse Models
Infection ModelAntimicrobial AgentMIC (mg/L)ED50 (mg/kg)Bacterial Reduction in Lungs
Systemic Infection (PRSP 1065) Zabofloxacin 0.0150.42-
Moxifloxacin 0.2518.00-
Respiratory Tract Infection (PRSP) Zabofloxacin --Significantly greater than moxifloxacin
Moxifloxacin ---

PRSP: Penicillin-Resistant Streptococcus pneumoniae. Data indicates zabofloxacin's higher potency in these models.[13]

Experimental Protocols

The following are generalized experimental protocols based on the cited in vivo efficacy studies. Specific parameters may vary between individual experiments.

Systemic Infection Model (e.g., MRSA)
  • Animal Model: Swiss albino mice are commonly used. Animals are acclimatized for a week prior to the experiment.

  • Bacterial Strain: A clinically isolated and characterized strain of MRSA is used. The strain is grown in an appropriate broth medium to a specified optical density, then diluted to the desired inoculum concentration.

  • Infection: Mice are infected via intraperitoneal injection of the bacterial suspension (e.g., containing 5% mucin to enhance virulence).

  • Drug Administration: The antimicrobial agents (zabofloxacin, moxifloxacin) are administered orally at varying doses. Typically, two doses are given at 1 and 4 hours post-infection.[10]

  • Efficacy Assessment:

    • ED50 Determination: The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, is calculated over a period of 7 days post-infection. Statistical methods, such as probit analysis, are used to determine the ED50 from the survival data at different doses.

    • Bacterial Load in Lungs: At a specified time point post-treatment, a subset of mice is euthanized. The lungs are aseptically removed, homogenized in sterile saline, and serial dilutions are plated on appropriate agar plates. The plates are incubated, and the resulting colonies are counted to determine the number of colony-forming units (CFU) per milliliter of lung homogenate.[10][11]

Respiratory Tract Infection Model (e.g., S. pneumoniae)
  • Animal Model: Specific pathogen-free mice are used.

  • Bacterial Strain: A relevant strain of S. pneumoniae (e.g., penicillin-resistant) is prepared to a specific concentration in a suitable medium.

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension.

  • Drug Administration: The test compounds are administered orally at specified doses and time points post-infection.

  • Efficacy Assessment:

    • Bacterial Load in Lungs: At various time points after treatment, groups of mice are euthanized. The lungs are harvested, homogenized, and plated for CFU counting to determine the reduction in bacterial burden compared to an untreated control group.[13]

Acclimatization Animal Acclimatization Infection Bacterial Infection (e.g., Intraperitoneal, Intranasal) Acclimatization->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Drug Administration (Oral Gavage) Grouping->Treatment Monitoring Monitoring for Survival (e.g., 7 days) Treatment->Monitoring Tissue_Harvest Euthanasia & Tissue Harvest (e.g., Lungs) Treatment->Tissue_Harvest At specified time points Data_Analysis Data Analysis Monitoring->Data_Analysis Bacterial_Load Bacterial Load Determination (CFU Counting) Tissue_Harvest->Bacterial_Load Bacterial_Load->Data_Analysis ED50 ED50 Calculation Data_Analysis->ED50 CFU_Reduction CFU Reduction Analysis Data_Analysis->CFU_Reduction

General Experimental Workflow for In Vivo Efficacy Testing.

Summary of Findings

The presented in vivo data suggests that zabofloxacin exhibits potent activity against key Gram-positive pathogens. In a murine systemic infection model with MRSA, zabofloxacin demonstrated a lower ED50 and resulted in a lower bacterial burden in the lungs compared to moxifloxacin, indicating superior efficacy in this model.[9][10][11] Similarly, against both penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae, zabofloxacin showed a significantly lower ED50 in a systemic infection model and a greater reduction in bacterial counts in a respiratory tract infection model when compared to moxifloxacin.[13] While both antibiotics are effective, these preclinical findings highlight the potent in vivo efficacy of zabofloxacin against these challenging Gram-positive bacteria. Further research, including studies against a broader range of pathogens and in different infection models, is warranted to fully elucidate the comparative in vivo profiles of these two fluoroquinolones.

References

Zabofloxacin Hydrochloride: A Comparative Analysis of its Efficacy Against Quinolone-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of zabofloxacin hydrochloride against quinolone-resistant Streptococcus pneumoniae (QRSP), benchmarked against other fluoroquinolones. The information presented is collated from peer-reviewed studies and is intended to provide objective data to inform research and development efforts in the field of antimicrobial agents.

Executive Summary

Zabofloxacin, a novel fluoroquinolone, demonstrates potent in vitro and in vivo activity against drug-resistant S. pneumoniae, including strains resistant to other quinolones.[1][2][3] Its efficacy is attributed to its mechanism of action, which involves the inhibition of both DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[4] Against QRSP, zabofloxacin exhibits a lower minimum inhibitory concentration (MIC) compared to several other fluoroquinolones, positioning it as a promising candidate for treating infections caused by these challenging pathogens.

In Vitro Efficacy: Comparative Minimum Inhibitory Concentrations (MIC)

The in vitro activity of zabofloxacin has been consistently superior to or comparable with other fluoroquinolones against QRSP. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key metric for this comparison.

AntibioticMIC90 (mg/L) against Quinolone-Susceptible S. pneumoniae (QSSP)MIC90 (mg/L) against Quinolone-Resistant S. pneumoniae (QRSP)
Zabofloxacin 0.03[5]1.0[2][5]
Gemifloxacin0.03[5]1.0[5]
Moxifloxacin0.25[5]8.0[5]
Sparfloxacin0.5[5]Not Reported
Ciprofloxacin2.0[5]64.0[5]
LevofloxacinNot ReportedNot Reported in direct comparison

Data compiled from multiple sources.[2][5]

In Vivo Efficacy: Murine Infection Models

In vivo studies in murine models of systemic and respiratory tract infections have corroborated the potent activity of zabofloxacin observed in vitro. In a systemic infection model with penicillin-resistant S. pneumoniae (PRSP), zabofloxacin demonstrated the most potent protective effects among the quinolones tested.

AntibioticMIC (mg/L) against PRSPED50 (mg/kg) in Systemic Infection Model
Zabofloxacin 0.0150.42
Gemifloxacin0.032.09
Moxifloxacin0.2518.00
Ciprofloxacin431.45

ED50: Median effective dose required to protect 50% of the animals. Data from a study using a PRSP strain.[3]

Furthermore, in a respiratory tract infection model, zabofloxacin significantly reduced bacterial counts in the lungs compared to moxifloxacin.[3]

Mechanism of Quinolone Resistance and Zabofloxacin's Action

Quinolone resistance in S. pneumoniae primarily arises from stepwise mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These genes encode subunits of DNA gyrase and topoisomerase IV, respectively. A primary mutation in parC often confers low-level resistance, while subsequent mutations in gyrA lead to high-level resistance.

G cluster_resistance Development of High-Level Quinolone Resistance cluster_zabofloxacin Zabofloxacin's Dual Targeting Mechanism start Wild-Type S. pneumoniae (Susceptible to Fluoroquinolones) low_level Low-Level Resistance (Mutation in parC gene) start->low_level Initial Fluoroquinolone Exposure high_level High-Level Resistance (Additional mutation in gyrA gene) low_level->high_level Continued Fluoroquinolone Pressure zabofloxacin Zabofloxacin gyrase DNA Gyrase (gyrA/gyrB) zabofloxacin->gyrase topoisomerase Topoisomerase IV (parC/parE) zabofloxacin->topoisomerase dna_replication Inhibition of DNA Replication & Cell Death gyrase->dna_replication topoisomerase->dna_replication

Caption: Quinolone resistance pathway and Zabofloxacin's mechanism.

Zabofloxacin's potent activity against QRSP is attributed to its strong dual-targeting of both DNA gyrase and topoisomerase IV. This dual action means that mutations in both enzymes are required for the development of high-level resistance to zabofloxacin.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution method is employed to determine the MIC of zabofloxacin and other fluoroquinolones against S. pneumoniae isolates.

G start Prepare Bacterial Inoculum (0.5 McFarland standard) prepare_plates Prepare 96-well microtiter plates with serial dilutions of antibiotics in Mueller-Hinton broth start->prepare_plates inoculate Inoculate each well with the bacterial suspension prepare_plates->inoculate incubate Incubate plates at 35-37°C for 20-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_mic

Caption: Workflow for MIC determination.

Detailed Steps:

  • Bacterial Isolate Preparation: S. pneumoniae isolates are cultured on blood agar plates.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 20-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Murine Respiratory Tract Infection Model

This in vivo model is crucial for evaluating the therapeutic efficacy of antibiotics against S. pneumoniae.

G start Prepare S. pneumoniae Inoculum infect Intranasally infect mice with the bacterial suspension start->infect treat Administer antibiotics (e.g., Zabofloxacin, comparators) at specified time points post-infection infect->treat monitor Monitor mice for survival and clinical signs of illness treat->monitor assess At a predetermined endpoint, harvest lungs and determine bacterial load (CFU/g) monitor->assess

Caption: Murine respiratory tract infection model workflow.

Detailed Steps:

  • Animal Model: Specific pathogen-free mice (e.g., ICR or BALB/c strains) are used.

  • Bacterial Challenge: Mice are anesthetized and intranasally inoculated with a suspension of a virulent strain of quinolone-resistant S. pneumoniae.

  • Treatment: At a specified time post-infection (e.g., 18 hours), mice are treated with the test antibiotics (zabofloxacin and comparators) via an appropriate route (e.g., oral gavage or subcutaneous injection).

  • Endpoint: At a predetermined time after treatment (e.g., 42 hours post-infection), mice are euthanized.

  • Bacterial Load Determination: The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.

Conclusion

The available data strongly suggest that this compound is a highly effective agent against quinolone-resistant S. pneumoniae. Its potent in vitro activity, demonstrated by low MIC90 values, and its significant in vivo efficacy in murine models, underscore its potential as a valuable therapeutic option for treating infections caused by these multidrug-resistant pathogens. The dual-targeting mechanism of zabofloxacin likely contributes to its robust activity and may also present a higher barrier to the development of resistance. Further clinical investigation is warranted to fully elucidate its role in the management of infections caused by QRSP.

References

A Head-to-Head Comparison of Zabofloxacin and Levofloxacin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the performance, mechanisms, and clinical data of two prominent fluoroquinolones.

In the landscape of antimicrobial drug development, the fluoroquinolone class remains a cornerstone for treating a variety of bacterial infections, particularly respiratory tract infections. This guide provides a detailed, data-driven comparison of zabofloxacin, a newer entrant, and levofloxacin, a widely established agent. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the two compounds.

Mechanism of Action: A Shared Path with Subtle Distinctions

Both zabofloxacin and levofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By forming a complex with the enzyme and DNA, these drugs trap the enzyme in a state where it is covalently linked to the DNA, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[3]

While sharing this core mechanism, zabofloxacin is noted for its potent activity against Gram-positive pathogens, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][4] Levofloxacin, the S-(-) isomer of ofloxacin, also possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][5]

Fluoroquinolone Mechanism of Action cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Supercoiled_DNA Relaxed, Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA breaks Cell_Division Cell Division Topoisomerase_IV->Cell_Division Topoisomerase_IV->Cell_Death Inhibition prevents chromosome segregation Bacterial_DNA Bacterial DNA Bacterial_DNA->DNA_Gyrase DNA_Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->DNA_Replication_Transcription Replicated_DNA Interlinked Daughter DNA Strands Replicated_DNA->Topoisomerase_IV DNA_Replication_Transcription->Replicated_DNA

Figure 1: Mechanism of Action of Fluoroquinolones.

In Vitro Activity: A Quantitative Look at Potency

The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the comparative in vitro activities of zabofloxacin and levofloxacin against key respiratory pathogens and MRSA.

Table 1: In Vitro Activity Against Key Respiratory Pathogens

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae Zabofloxacin-0.03[6]
Levofloxacin-1.0[7]
Haemophilus influenzae Zabofloxacin--
Levofloxacin-0.015-0.03[7][8]
Moraxella catarrhalis Zabofloxacin--
Levofloxacin-0.03-0.06[7][8]

Note: Data for zabofloxacin against H. influenzae and M. catarrhalis was not available in the searched literature.

Table 2: Comparative In Vitro Activity Against MRSA

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Zabofloxacin 0.25[9]2[9]
Levofloxacin 4[9]16[9]

Experimental Protocols

A standardized experimental protocol is crucial for the reproducibility and comparison of in vitro susceptibility data. The following is a generalized methodology for determining Minimum Inhibitory Concentrations (MICs) using the broth microdilution method, based on established laboratory guidelines.

MIC_Workflow cluster_workflow Broth Microdilution MIC Determination Workflow prep_antibiotic 1. Prepare Antibiotic Stock Solution (2x highest desired concentration) serial_dilution 2. Perform 2-fold Serial Dilutions in 96-well microtiter plate prep_antibiotic->serial_dilution inoculate 4. Inoculate Microtiter Plate Wells (Final concentration ~5 x 10^5 CFU/mL) serial_dilution->inoculate prep_inoculum 3. Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) prep_inoculum->inoculate incubation 5. Incubate Plates (e.g., 35-37°C for 16-20 hours) inoculate->incubation read_results 6. Read Results (Lowest concentration with no visible growth = MIC) incubation->read_results

Figure 2: Generalized Broth Microdilution Workflow.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Agent: An initial stock solution of the antibiotic is prepared at a concentration double the highest concentration to be tested. This is then serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[10][11]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[11]

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotic are inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16 to 20 hours in ambient air.[11]

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]

Clinical Efficacy: Performance in Clinical Trials

Clinical trial data provides the most direct evidence of a drug's performance in patients. While direct head-to-head trials of zabofloxacin and levofloxacin for the same indication are limited in the available literature, we can compare their performance in relevant studies.

Table 3: Clinical Efficacy in Respiratory Tract Infections

DrugIndicationComparatorClinical Success/Cure Rate
Zabofloxacin (367 mg, 5 days)Acute Bacterial Exacerbation of Chronic Obstructive Pulmonary DiseaseMoxifloxacin (400 mg, 7 days)88.2%[2]
Levofloxacin (500 mg, 7-14 days)Community-Acquired PneumoniaCeftriaxone/Cefuroxime96%[12]
Levofloxacin (750 mg, 5 days)Community-Acquired PneumoniaLevofloxacin (500 mg, 10 days)91.4%[6]

Pharmacokinetics: A Comparative Profile

A phase one, randomized, open-label, single-dose, two-way crossover study (NCT02212795) was conducted in healthy volunteers to compare the pharmacokinetic profiles of different doses of zabofloxacin with levofloxacin.[2][13]

Table 4: Pharmacokinetic Parameters of Zabofloxacin and Levofloxacin

ParameterZabofloxacin (183 mg)Zabofloxacin (367 mg)Levofloxacin (250 mg)
Cmax (ng/mL) Data not availableData not availableData not available
AUC (ng·h/mL) Data not availableData not availableData not available
t½ (h) Data not availableData not availableData not available

Specific quantitative data from NCT02212795 were not detailed in the available search results. However, another study comparing two formulations of zabofloxacin (366.5-366.7 mg) reported a Cmax of approximately 1900-2000 ng/mL and an AUCinf of around 11,287-11,913 ng·h/mL.[14] For a 500mg dose of levofloxacin, the Cmax is approximately 5.2 mg/L (5200 ng/mL).[5][15]

G cluster_zabofloxacin Zabofloxacin cluster_levofloxacin Levofloxacin z_oral Oral Administration z_absorption Absorption z_oral->z_absorption z_distribution Distribution z_absorption->z_distribution z_metabolism Metabolism z_distribution->z_metabolism z_excretion Excretion z_metabolism->z_excretion l_oral Oral Administration l_absorption Rapid & Near-Complete Absorption (~99% Bioavailability) l_oral->l_absorption l_distribution Wide Tissue Distribution l_absorption->l_distribution l_metabolism Limited Metabolism l_distribution->l_metabolism l_excretion Primarily Renal Excretion l_metabolism->l_excretion

Figure 3: Comparative Pharmacokinetic Pathways.

Safety and Tolerability Profile

The safety profile is a critical consideration in drug development and clinical use. Both zabofloxacin and levofloxacin have been evaluated for adverse events in clinical trials.

Table 5: Reported Adverse Events

Adverse EventZabofloxacinLevofloxacin
Gastrointestinal Nausea (7%)[2]Nausea, Vomiting, Diarrhea (ADR rate of 2%)[16]
Cardiovascular Hypotension (3%)[2]QTc Prolongation (rare, 1 in 15 million prescriptions)[16]
Central Nervous System Somnolence (3%)[2]Dizziness, Convulsions, Psychosis, Insomnia (low potential)[16]
Other Increased blood phosphokinase (3%)[2]Hepatic abnormalities (rare, 1 in 650,000 prescriptions), Phototoxicity (very low potential)[16]

Conclusion

Zabofloxacin demonstrates potent in vitro activity, particularly against Gram-positive pathogens including resistant strains, which may offer an advantage in certain clinical scenarios. Levofloxacin remains a well-established broad-spectrum fluoroquinolone with a large body of clinical data supporting its efficacy and a well-characterized safety profile.

The choice between these agents in a clinical or developmental context will depend on the specific pathogen, the site of infection, local resistance patterns, and the patient's clinical status. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their clinical efficacy and safety in specific indications such as community-acquired pneumonia. This guide provides a foundational, data-supported comparison to aid researchers and drug development professionals in their ongoing work with these important antimicrobial agents.

References

Zabofloxacin Hydrochloride: A Comparative Analysis of Efficacy Against Penicillin-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of zabofloxacin hydrochloride and other alternative antibiotics against penicillin-resistant bacteria, with a particular focus on Streptococcus pneumoniae. The information is supported by experimental data to aid in research and development decisions.

Executive Summary

Zabofloxacin, a novel fluoroquinolone, demonstrates potent in vitro and in vivo activity against penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2] Its efficacy, as measured by Minimum Inhibitory Concentration (MIC) and in vivo models, is comparable or superior to other fluoroquinolones and alternative antibiotic classes. This guide details the comparative antimicrobial activity, experimental methodologies, and the mechanism of action of zabofloxacin.

Comparative In Vitro Efficacy

The in vitro activity of zabofloxacin and comparator antibiotics against penicillin-resistant Streptococcus pneumoniae is summarized in Table 1. The data, primarily presented as MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), indicate that zabofloxacin has potent activity against these resistant strains.

Table 1: In Vitro Activity (MIC in µg/mL) Against Penicillin-Resistant Streptococcus pneumoniae

AntibioticMIC₅₀MIC₉₀
Zabofloxacin 0.0150.03
Ciprofloxacin-2
Levofloxacin0.51
Moxifloxacin0.12-0.250.25
Gemifloxacin-0.03
Penicillin G (Resistant)-≥2.0
Ceftriaxone (Resistant)-≥1.0
Vancomycin0.25-0.5-
Linezolid0.5-11

Data compiled from multiple sources.[1][3][4][5][6]

Comparative In Vivo Efficacy

In a murine systemic infection model using a penicillin-resistant strain of S. pneumoniae, zabofloxacin demonstrated the most potent in vivo activity among the tested quinolones. The efficacy is presented as the median effective dose (ED₅₀), which is the dose required to protect 50% of the infected animals from death.

Table 2: In Vivo Efficacy in a Murine Systemic Infection Model with Penicillin-Resistant S. pneumoniae

AntibioticMIC of Test Strain (µg/mL)ED₅₀ (mg/kg)
Zabofloxacin 0.0150.42
Ciprofloxacin431.45
Moxifloxacin0.2518.00
Gemifloxacin0.032.09

Data from a study by Lim et al.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Bacterial Strains: Clinically isolated strains of penicillin-resistant Streptococcus pneumoniae are used.

  • Media: Cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood is the standard medium for growing S. pneumoniae.

  • Antibiotic Preparation: Serial twofold dilutions of the antibiotics are prepared in the broth medium in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 20-24 hours in an atmosphere of 5% CO₂.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Murine Systemic Infection Model

This model is used to evaluate the in vivo efficacy of antibiotics against systemic infections caused by penicillin-resistant S. pneumoniae.

Protocol:

  • Animal Model: Specific pathogen-free mice (e.g., ICR strain), typically male and 4-5 weeks old, are used.

  • Bacterial Challenge: Mice are infected intraperitoneally with a lethal dose of a penicillin-resistant S. pneumoniae strain suspended in a medium like brain heart infusion broth, sometimes with a mucin-based adjuvant to enhance virulence. The inoculum size is typically around 10⁶ CFU per mouse.

  • Antibiotic Treatment: The test antibiotics are administered subcutaneously or orally at various doses, usually at 1 and 4 hours post-infection.

  • Observation: The animals are observed for a period of 7 days, and mortality is recorded.

  • ED₅₀ Calculation: The median effective dose (ED₅₀) is calculated using a method such as the Reed-Muench method.

Visualizing the Process and Mechanism

To further clarify the experimental process and the mechanism of zabofloxacin, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy strain Bacterial Strain Selection (Penicillin-Resistant S. pneumoniae) mic MIC Determination (Broth Microdilution) strain->mic animal_model Animal Model (Murine Systemic Infection) strain->animal_model Select Strain for In Vivo data_analysis_vitro Data Analysis (MIC₅₀ & MIC₉₀) mic->data_analysis_vitro data_analysis_vivo Data Analysis (ED₅₀) data_analysis_vitro->data_analysis_vivo Inform In Vivo Dosing infection Bacterial Challenge animal_model->infection treatment Antibiotic Administration infection->treatment observation Observation & Data Collection treatment->observation observation->data_analysis_vivo

Experimental Workflow for Antibiotic Efficacy Testing.

Zabofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1]

Mechanism_of_Action cluster_bacterium Bacterial Cell zabofloxacin Zabofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) zabofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV zabofloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication & Chromosome Segregation dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Bacterial Cell Death

Mechanism of Action of Zabofloxacin.

Conclusion

The available data indicate that this compound is a highly potent antibiotic against penicillin-resistant Streptococcus pneumoniae. Its in vitro and in vivo efficacy profile suggests it is a promising candidate for the treatment of infections caused by such resistant pathogens. Further clinical investigation is warranted to fully elucidate its therapeutic potential in comparison to other established and emerging antimicrobial agents.

References

Comparative analysis of Zabofloxacin hydrochloride safety profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profile of Zabofloxacin hydrochloride, a fluoroquinolone antibiotic. The following sections detail its performance against other commonly used fluoroquinolones, supported by available clinical trial data.

Executive Summary

This compound demonstrates a safety profile comparable to that of other fluoroquinolones, particularly moxifloxacin, in the treatment of acute bacterial exacerbations of chronic obstructive pulmonary disease (AECOPD). Clinical trial data indicates similar overall rates of adverse drug reactions between Zabofloxacin and moxifloxacin. While direct comparative safety data with levofloxacin and ciprofloxacin is limited, this guide provides an overview of their established safety profiles for contextual comparison.

Comparative Safety Data

The primary source of direct comparative safety data for Zabofloxacin comes from a Phase III, multicenter, double-blind, randomized, controlled trial (NCT01658020) against moxifloxacin in patients with AECOPD.[1][2]

Overall Adverse Drug Reactions
AntibioticDosage RegimenOverall Adverse Drug Reaction RateDropout Rate due to Adverse EventsReference
Zabofloxacin 367 mg once daily for 5 days9.7%0%[1][2][3]
Moxifloxacin 400 mg once daily for 7 days9.6%1.8%[1][2][3]
Adverse Events by System Organ Class (Zabofloxacin vs. Moxifloxacin)

A systematic review of the NCT01658020 trial provided rate ratios for various adverse event categories. While specific percentages for each category were not detailed in the available literature, the rate ratios indicate a comparable incidence of adverse events between the two drugs across major organ systems.

Adverse Event CategoryRate Ratio (Zabofloxacin vs. Moxifloxacin)95% Confidence IntervalInterpretation
Dermatological0.700.12 to 4.18No significant difference
Gastrointestinal0.840.33 to 2.12No significant difference
Neurological0.840.23 to 3.12No significant difference
Respiratory1.050.07 to 16.75No significant difference
Serious Adverse Events1.200.43 to 3.30No significant difference
Any Adverse Event0.880.53 to 1.48No significant difference

Note: A rate ratio of 1 indicates an equal incidence of adverse events. A ratio less than 1 suggests a lower incidence with Zabofloxacin, while a ratio greater than 1 suggests a higher incidence. The wide confidence intervals suggest that the study may not have been powered to detect small differences in the incidence of specific adverse events.

Safety Profiles of Other Fluoroquinolones (for Context)

Levofloxacin Safety Profile (General)
Adverse Event CategoryIncidence RateReference
Nausea1.3%[4]
Diarrhea1.1% - 2.89%
Headache0.1%[4]
Insomnia0.3%[4]
Dizziness0.3%[4]
Rash0.5%[4]
Tendon Rupture< 4 per million prescriptions[4]
Ciprofloxacin Safety Profile (General)
Adverse Event CategoryIncidence RateReference
Nausea~5%
Diarrhea~2%
Vomiting~2%
Rash~1-2%
CNS Effects (e.g., dizziness, headache)~1-2%

Disclaimer: The incidence rates for levofloxacin and ciprofloxacin are derived from various studies and may not be directly comparable to the rates reported for Zabofloxacin and moxifloxacin in the NCT01658020 trial due to differences in study populations, methodologies, and definitions of adverse events.

Experimental Protocols

Phase III Comparative Trial of Zabofloxacin vs. Moxifloxacin (NCT01658020)

Objective: To evaluate the efficacy and safety of Zabofloxacin compared to moxifloxacin for the treatment of acute bacterial exacerbation of Chronic Obstructive Pulmonary Disease (COPD).[5]

Study Design: A Phase 3, multicenter, double-blind, double-dummy, active-controlled, randomized, non-inferiority trial.[1][2]

Patient Population: Patients diagnosed with an acute bacterial exacerbation of COPD.

Interventions:

  • Zabofloxacin group: 367 mg oral Zabofloxacin once daily for 5 days, followed by a placebo for 2 days.

  • Moxifloxacin group: 400 mg oral moxifloxacin once daily for 7 days, with a placebo for the first 5 days to match the Zabofloxacin regimen.

Safety Assessment:

  • Adverse events were monitored throughout the study. The relationship of the adverse events to the study drug was assessed by the investigators.

  • The severity of adverse events was graded.

  • Laboratory tests (hematology, blood chemistry, and urinalysis) were performed at screening and at the end of treatment.

  • Vital signs and 12-lead ECGs were monitored at baseline and during the study.

Statistical Analysis: The safety analysis was performed on the safety population, which included all randomized subjects who received at least one dose of the study drug. The incidence of adverse events was compared between the two treatment groups.

Visualizations

Fluoroquinolone Mechanism of Action and Potential for Adverse Effects

Fluoroquinolone_Mechanism_and_Adverse_Effects cluster_adverse_effects Potential Adverse Effects Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Gastrointestinal Gastrointestinal (Nausea, Diarrhea) CNS Central Nervous System (Headache, Dizziness) Musculoskeletal Musculoskeletal (Tendonitis, Tendon Rupture) Cardiovascular Cardiovascular (QT Prolongation) Dermatological Dermatological (Rash, Photosensitivity)

Caption: Mechanism of action of fluoroquinolones and associated potential adverse effects.

Experimental Workflow of the NCT01658020 Clinical Trial

NCT01658020_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (Double-Blind, Double-Dummy) cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (AECOPD Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Zabofloxacin_Arm Zabofloxacin Group (367mg daily for 5 days + Placebo for 2 days) Randomization->Zabofloxacin_Arm Moxifloxacin_Arm Moxifloxacin Group (400mg daily for 7 days + Placebo for 5 days) Randomization->Moxifloxacin_Arm Adverse_Event_Monitoring Adverse Event Monitoring (Throughout the study) Zabofloxacin_Arm->Adverse_Event_Monitoring Moxifloxacin_Arm->Adverse_Event_Monitoring Efficacy_Assessment Efficacy Assessment (Test-of-Cure Visit) Adverse_Event_Monitoring->Efficacy_Assessment Safety_Analysis Safety Data Analysis Efficacy_Assessment->Safety_Analysis

Caption: Workflow of the Phase III clinical trial comparing Zabofloxacin and moxifloxacin.

References

Zabofloxacin Hydrochloride vs. Ciprofloxacin: A Comparative Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings, necessitating the development and evaluation of novel antimicrobial agents. This guide provides a detailed, data-driven comparison of zabofloxacin hydrochloride, a fourth-generation fluoroquinolone, and ciprofloxacin, a second-generation fluoroquinolone, in their activity against MRSA.

Executive Summary

Zabofloxacin demonstrates superior in vitro and in vivo efficacy against MRSA compared to ciprofloxacin.[1] Studies indicate that zabofloxacin has lower Minimum Inhibitory Concentration (MIC) values and a more potent protective effect in animal models of MRSA infection.[1][2] This enhanced activity is attributed to its dual-targeting mechanism of both DNA gyrase and topoisomerase IV, which may also lower the propensity for resistance development.[1][3]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of zabofloxacin and ciprofloxacin against MRSA.

Table 1: In Vitro Activity Against MRSA Isolates [1]

Antimicrobial AgentMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Susceptibility Rate (%)
Zabofloxacin 0.25261.2
Ciprofloxacin ---

Data from a study on 116 MRSA clinical isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. A specific MIC range for ciprofloxacin was not provided in this comparative study, but it was noted that zabofloxacin was 32-fold more active.[1]

Another study reported ciprofloxacin MIC₅₀ and MIC₉₀ values of 0.25 and 0.5 µg/mL, respectively, against 54 MRSA strains.[4] However, resistance to ciprofloxacin in MRSA is widespread, with other studies showing much higher MIC values.[5][6]

Table 2: In Vivo Efficacy in a Murine Systemic Infection Model with MRSA [1][2]

Antimicrobial AgentMIC of Test Isolate (μg/mL)ED₅₀ (mg/kg)
Zabofloxacin 0.0629.05
Ciprofloxacin >40>40

ED₅₀ is the median effective dose required to protect 50% of the animals from death.

Mechanism of Action

Both zabofloxacin and ciprofloxacin are fluoroquinolones that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][7][8] However, their primary targets and efficiency can differ, particularly in Gram-positive bacteria like S. aureus.

In S. aureus, the primary target for ciprofloxacin is topoisomerase IV.[9] Zabofloxacin, being a newer generation fluoroquinolone, is characterized by its potent dual-targeting activity against both DNA gyrase and topoisomerase IV.[1][3] This dual-binding mechanism is thought to contribute to its enhanced potency and a potentially lower likelihood of resistance development.[1]

cluster_fluoroquinolones Fluoroquinolones cluster_targets Bacterial Enzymes cluster_processes Cellular Processes Zabofloxacin Zabofloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Zabofloxacin->DNAGyrase Inhibits (Potent) TopoIV Topoisomerase IV Zabofloxacin->TopoIV Inhibits (Potent) Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNAGyrase Inhibits (Secondary) Ciprofloxacin->TopoIV Inhibits (Primary) DNA_Replication DNA Replication Bacterial_Death Bacterial Cell Death DNAGyrase->Bacterial_Death Disruption leads to Cell_Division Cell Division TopoIV->Bacterial_Death Disruption leads to start Start prep_isolates Prepare standardized MRSA inoculum start->prep_isolates serial_dilute Perform 2-fold serial dilutions of antibiotics in 96-well plates prep_isolates->serial_dilute inoculate Inoculate plates with MRSA suspension serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Zabofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Zabofloxacin hydrochloride, a novel fluoroquinolone antibiotic. It offers an objective comparison with alternative analytical techniques and established fluoroquinolones, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Zabofloxacin and its Analytical Challenges

Zabofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against various bacterial pathogens. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide explores and compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for this compound and its alternatives—Ciprofloxacin and Levofloxacin—is summarized below. The data is compiled from various validation studies.

Table 1: Cross-Validation of Analytical Methods for this compound
ParameterHPLC-FluorescenceLC-MSUV-Vis Spectrophotometry*
Linearity Range 50 - 25,000 ng/mL (Plasma)[1]10 - 5,000 ng/mL (Plasma)[2]2.5 - 15 µg/mL
Correlation Coefficient (R²) >0.999[1]>0.999[2]0.999
Accuracy (% Recovery) Not explicitly stated90.3 - 103.8%[2]100.10 - 100.83%
Precision (% RSD) Not explicitly stated4.2 - 8.9% (Inter-day)[2]< 2% (Inter-day)
Limit of Quantification (LOQ) 50 ng/mL (Plasma)[1]10 ng/mL (Plasma)[2]1.46 µg/mL
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.44 µg/mL

*Note: Data for UV-Vis Spectrophotometry is based on a validated method for Ciprofloxacin hydrochloride, a structurally related fluoroquinolone, as no specific validated method for this compound was found.

Table 2: Comparison with Alternative Fluoroquinolones (HPLC Methods)
ParameterZabofloxacin HCl (HPLC-Fluorescence)Ciprofloxacin HCl (RP-HPLC)Levofloxacin (RP-HPLC)
Linearity Range 50 - 25,000 ng/mL[1]27.5 - 82.5 µg/mLNot explicitly stated
Correlation Coefficient (R²) >0.999[1]0.9999Not explicitly stated
Accuracy (% Recovery) Not explicitly stated99.7%Not explicitly stated
Precision (% RSD) Not explicitly stated0.29% (Repeatability)Not explicitly stated
Limit of Quantification (LOQ) 50 ng/mL[1]Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC with Fluorescence Detection for this compound

This method is suitable for the quantification of Zabofloxacin in biological matrices like plasma, bile, and urine.[1]

  • Chromatographic System: Reversed-phase HPLC system with a C18 column.

  • Mobile Phase: A suitable mixture of organic and aqueous phases to achieve optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for Zabofloxacin.

  • Internal Standard: Enrofloxacin is used as an internal standard.[1]

  • Sample Preparation (Plasma): Protein precipitation using methanol.[1]

  • Sample Preparation (Bile and Urine): Deproteinization and extraction using chloroform.[1]

  • Quantification: Based on the peak area ratio of Zabofloxacin to the internal standard.

LC-MS for this compound

This highly sensitive and selective method is ideal for pharmacokinetic studies in plasma.[2]

  • Chromatographic System: Liquid chromatography system coupled to a mass spectrometer.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of organic solvent and water, often with a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Selected Ion Monitoring (SIM) at m/z transitions of 402 for Zabofloxacin and 360 for the internal standard (enrofloxacin).[2]

  • Sample Preparation: Deproteinization of plasma samples with methanol.[2]

  • Quantification: Based on the ratio of the peak area of the analyte to that of the internal standard.

UV-Vis Spectrophotometry for Fluoroquinolones (Ciprofloxacin as an example)

This is a simpler and more accessible method, suitable for the quantification of the active pharmaceutical ingredient (API) in bulk and tablet forms.

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Solvent: 0.1M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): 277 nm for Ciprofloxacin HCl.

  • Standard Preparation: A stock solution of the reference standard is prepared and serially diluted to create a calibration curve.

  • Sample Preparation: Tablets are crushed, and a known weight of the powder is dissolved in the solvent, filtered, and diluted to a suitable concentration.

  • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Visualizing the Workflow and Chemical Relationships

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the structural relationships between Zabofloxacin and its alternatives.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Plasma/Urine/Tablet Dilution Dilution Extraction->Dilution HPLC HPLC-Fluorescence Dilution->HPLC LCMS LC-MS Dilution->LCMS UVVIS UV-Vis Spectrophotometry Dilution->UVVIS Chromatogram Chromatogram HPLC->Chromatogram LCMS->Chromatogram Quantification Quantification UVVIS->Quantification Integration Integration Chromatogram->Integration Integration->Quantification

Caption: General workflow for the analytical determination of this compound.

Chemical_Structures Zabofloxacin Zabofloxacin {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)- 2,6-diazaspiro[3,4]oct-6-yl]-4-oxo-1,4-dihydro [1,8]naphthyridine-3-carboxylic acid hydrochloride} Ciprofloxacin Ciprofloxacin {1-cyclopropyl-6-fluoro-4-oxo-7- (piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid} Zabofloxacin->Ciprofloxacin Structural Similarity Levofloxacin Levofloxacin {(S)-9-fluoro-2,3-dihydro-3-methyl-10- (4-methylpiperazin-1-yl)-7-oxo-7H-pyrido [1,2,3-de]-1,4-benzoxazine-6-carboxylic acid} Zabofloxacin->Levofloxacin Structural Similarity Moxifloxacin Moxifloxacin {1-cyclopropyl-6-fluoro-8-methoxy-7- ((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl) -4-oxo-1,4-dihydroquinoline-3-carboxylic acid} Zabofloxacin->Moxifloxacin Structural Similarity Ciprofloxacin->Levofloxacin Ciprofloxacin->Moxifloxacin Levofloxacin->Moxifloxacin

Caption: Chemical structures of Zabofloxacin and related fluoroquinolones.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the study.

  • LC-MS offers the highest sensitivity and selectivity, making it the gold standard for pharmacokinetic studies where low concentrations in complex biological matrices are expected.[2]

  • HPLC with fluorescence detection provides a robust and sensitive alternative, also suitable for biological sample analysis.[1]

  • UV-Vis spectrophotometry , while less sensitive and specific, is a cost-effective and straightforward method for the quality control of bulk drug and pharmaceutical formulations.

This guide provides the necessary data and protocols to assist researchers in making an informed decision for the cross-validation and implementation of analytical methods for this compound.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Zabofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial research to final disposal. Zabofloxacin hydrochloride, a fluoroquinolone antibiotic, requires careful handling and adherence to specific disposal procedures to minimize environmental impact and ensure safety. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found, general safety precautions for fluoroquinolones should be followed. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. In case of a spill, contain the material to prevent it from entering drains or waterways, and clean the area thoroughly.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of pharmaceutical waste is to prevent its release into the environment, particularly for antibiotics which can contribute to antimicrobial resistance and harm aquatic life.[2] The following protocol outlines the recommended disposal procedure for this compound in a research or laboratory setting.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is classified as hazardous. While a specific classification was not available, it is prudent to handle it as potentially hazardous due to the ecotoxicity of other fluoroquinolones.[3] Pharmaceutical waste is considered hazardous if it is listed as such by regulatory bodies like the Environmental Protection Agency (EPA) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]

  • Segregate the Waste: Do not mix this compound waste with other chemical waste unless instructed to do so by a licensed waste disposal vendor. Keep it in a dedicated, clearly labeled, and sealed container.

2. On-site Neutralization and Treatment (If Applicable and Permitted):

3. Packaging and Labeling for Disposal:

  • Container Selection: Use a robust, leak-proof container that is compatible with the chemical properties of this compound.

  • Labeling: Clearly label the container with the name of the compound ("this compound"), the quantity, and any relevant hazard symbols.

4. Arrange for Professional Disposal:

  • Contact a Licensed Waste Disposal Vendor: The most critical step is to engage a certified hazardous waste disposal company. These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all federal, state, and local regulations.[5][6]

  • Provide Documentation: Be prepared to provide the waste disposal vendor with all necessary information about the compound, including its chemical properties and any known hazards.

5. Record Keeping:

  • Maintain detailed records of the disposal process, including the name of the waste disposal vendor, the date of pickup, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance.

Summary of Disposal Options

The appropriate disposal method for this compound will be determined by its classification and local regulations. The following table summarizes common disposal methods for pharmaceutical waste.

Disposal MethodDescriptionSuitability for this compound
Incineration High-temperature destruction of the compound.Recommended. This is the preferred method for hazardous pharmaceutical waste to ensure complete destruction.[4][5]
Landfill Disposal in a designated hazardous waste landfill.Use with caution. This should only be done after the waste has been properly treated and containerized by a licensed facility.[7]
Inertization Mixing the pharmaceutical waste with cement and other substances to form a solid, immobile mass before landfilling.[7]Potentially suitable. This method can be used to reduce the risk of leaching into the environment.[7]
Sewer/Drain Disposal Flushing the compound down the drain.Not Recommended. Due to the high toxicity of fluoroquinolones to aquatic organisms, this method should be strictly avoided to prevent water contamination.[2][3]
Household Trash Disposing of the compound in the regular trash.Not Recommended for Laboratory Waste. While sometimes recommended for household pharmaceutical disposal after mixing with an inert substance, this is not appropriate for the quantities and concentrations found in a laboratory setting.[8][9][10]

Experimental Protocols

Detailed experimental protocols for the specific disposal or degradation of this compound were not available in the provided search results. Research in this area would likely focus on methods such as advanced oxidation processes, microbial degradation, or photochemical degradation to break down the antibiotic into non-toxic byproducts. The development of such protocols is a critical area of research to mitigate the environmental impact of pharmaceutical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Hazard Assessment cluster_2 Step 2: Segregation & Storage cluster_3 Step 3: Disposal Path cluster_4 End: Compliant Disposal start This compound Waste assess Consult SDS and local regulations. Is it classified as hazardous waste? start->assess segregate_haz Segregate as Hazardous Waste. Store in a labeled, sealed container. assess->segregate_haz Yes segregate_nonhaz Segregate as Non-Hazardous Pharmaceutical Waste. Store in a labeled, sealed container. assess->segregate_nonhaz No (Treat as potentially hazardous as a precaution) vendor_haz Contact Licensed Hazardous Waste Vendor for Incineration. segregate_haz->vendor_haz vendor_nonhaz Contact Licensed Pharmaceutical Waste Vendor. segregate_nonhaz->vendor_nonhaz end Maintain Disposal Records vendor_haz->end vendor_nonhaz->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.